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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Structure, Properties, and Synthetic Utility of (2-Fluoro-3-methoxypyridin-4-yl)methanol

Executive Summary (2-Fluoro-3-methoxypyridin-4-yl)methanol is a highly versatile, multi-functionalized pyridine building block extensively utilized in medicinal chemistry and drug discovery. Featuring a unique substituti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Fluoro-3-methoxypyridin-4-yl)methanol is a highly versatile, multi-functionalized pyridine building block extensively utilized in medicinal chemistry and drug discovery. Featuring a unique substitution pattern—a fluorine atom at C2, a methoxy group at C3, and a hydroxymethyl group at C4—this compound offers orthogonal reactivity profiles. This whitepaper provides an in-depth analysis of its physicochemical properties, structural nuances, and validated synthetic protocols, serving as a definitive guide for researchers developing novel therapeutics, such as[1] and[2].

Chemical Identity and Structural Analysis

The structural architecture of (2-Fluoro-3-methoxypyridin-4-yl)methanol dictates its chemical behavior. The pyridine core is inherently electron-deficient, a property further exacerbated by the highly electronegative fluorine atom at the C2 position.

Electronic and Steric Effects:

  • C2-Fluorine: Exerts a strong inductive electron-withdrawing effect (-I), which significantly lowers the pKa of the pyridine nitrogen, rendering it minimally basic. Furthermore, it activates the C2 position for Nucleophilic Aromatic Substitution (SNAr)[3].

  • C3-Methoxy: Donates electron density through resonance (+M) into the ring, partially offsetting the electron deficiency at ortho and para positions. Crucially, in synthetic workflows, the oxygen lone pairs serve as a directing group for ortho-metalation[4].

  • C4-Hydroxymethyl: Provides a primary alcohol handle capable of hydrogen bonding, which influences the molecule's solid-state packing and solubility. It is a prime site for oxidation or activation (e.g., conversion to a leaving group).

Table 1: Quantitative Physicochemical Data
PropertyValue / Description
Chemical Name (2-Fluoro-3-methoxypyridin-4-yl)methanol
CAS Registry Number 1227564-29-5[5]
Molecular Formula C7H8FNO2[6]
Molecular Weight 157.14 g/mol [7]
SMILES String COc1c(CO)ccnc1F
Topological Polar Surface Area (TPSA) 42.4 Ų
Hydrogen Bond Donors 1 (-OH)
Hydrogen Bond Acceptors 4 (N, F, O, O)

Synthetic Methodologies and Experimental Workflows

Synthesizing (2-Fluoro-3-methoxypyridin-4-yl)methanol requires precise regiocontrol. The most reliable approach leverages Directed Ortho-Metalation (DoM). The C3-methoxy group acts as a Directed Metalation Group (DMG), coordinating with the lithium counterion of a strong base to selectively deprotonate the adjacent C4 position.

Step-by-Step Methodology: Regioselective Synthesis via DoM

Step 1: Methylation of 2-Fluoropyridin-3-ol

  • Objective: Protect the hydroxyl group and establish the DMG.

  • Procedure:

    • Dissolve 2-fluoropyridin-3-ol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

    • Add anhydrous potassium carbonate (K2CO3, 2.0 eq) and stir for 15 minutes at room temperature.

    • Dropwise add methyl iodide (MeI, 1.5 eq).

    • Causality: MeI is highly electrophilic, and K2CO3 is a sufficient base to deprotonate the phenol-like -OH, driving the SN2 alkylation[8].

    • Stir at room temperature for 6 hours[1].

  • Validation: Quench an aliquot in water, extract with EtOAc, and analyze via LC-MS. The disappearance of starting material and appearance of the target mass (m/z 128.1[M+H]+) validates the reaction.

Step 2: Directed Ortho-Metalation and Formylation

  • Objective: Introduce the carbon framework at C4.

  • Procedure:

    • Dissolve the purified [8] (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a strict argon atmosphere. Cool to -78 °C.

    • Slowly add Lithium Diisopropylamide (LDA, 1.2 eq).

    • Causality: LDA is a bulky, non-nucleophilic base. It coordinates to the C3-methoxy oxygen, selectively abstracting the C4 proton over the C6 proton due to proximity and the inductive acidification by the methoxy group[2].

    • Stir at -78 °C for 1 hour to ensure complete lithiation.

    • Add anhydrous DMF (1.5 eq) dropwise.

    • Causality: DMF acts as a formylating agent. The C4-lithio species attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate that collapses upon aqueous workup to yield the aldehyde.

  • Validation: TLC monitoring (UV active). LC-MS should show m/z 156.1 [M+H]+ for 2-fluoro-3-methoxyisonicotinaldehyde.

Step 3: Reduction to Primary Alcohol

  • Objective: Reduce the aldehyde to the target methanol derivative.

  • Procedure:

    • Dissolve the crude 2-fluoro-3-methoxyisonicotinaldehyde in methanol and cool to 0 °C.

    • Add Sodium Borohydride (NaBH4, 1.0 eq) in portions.

    • Causality: NaBH4 is a mild reducing agent perfectly suited for aldehydes, avoiding over-reduction or unwanted defluorination of the pyridine ring.

    • Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Quench with saturated NH4Cl solution to destroy excess hydride.

  • Validation: 1H NMR (CDCl3) will show a diagnostic singlet around δ 4.7 ppm integrating for 2 protons (-CH2OH), confirming the final structure.

Synthesis A 2-Fluoropyridin-3-ol (Starting Material) B 2-Fluoro-3-methoxy- pyridine A->B MeI, K2CO3 DMF, rt C 2-Fluoro-3-methoxy- isonicotinaldehyde B->C 1. LDA, THF, -78°C 2. DMF D (2-Fluoro-3-methoxypyridin- 4-yl)methanol C->D NaBH4, MeOH 0°C to rt

Step-by-step synthetic workflow for (2-Fluoro-3-methoxypyridin-4-yl)methanol.

Reactivity and Downstream Applications in Drug Discovery

The strategic placement of functional groups on this scaffold makes it an ideal precursor for complex Active Pharmaceutical Ingredients (APIs).

Nucleophilic Aromatic Substitution (SNAr) at C2: The C2-fluorine is highly labile towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen. In the development of[1], this position is frequently exploited to introduce complex amine side chains. Heating the compound with a primary or secondary amine in the presence of a base (e.g., DIPEA) in a polar aprotic solvent (like DMSO) results in rapid displacement of the fluoride ion.

Functionalization of the C4-Hydroxymethyl Group: The primary alcohol serves as a versatile synthetic handle:

  • Halogenation: Treatment with Thionyl Chloride (SOCl2) or Phosphorus Tribromide (PBr3) converts the alcohol into a chloromethyl or bromomethyl group. This activated benzylic-like halide can subsequently undergo SN2 reactions with various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions.

  • Oxidation: If a different oxidation state is required, the alcohol can be cleanly oxidized back to the aldehyde using Dess-Martin Periodinane (DMP), enabling reductive amination sequences with complex amines.

Reactivity Core (2-Fluoro-3-methoxypyridin-4-yl)methanol SNAr Nucleophilic Aromatic Substitution (SNAr) Displacement of 2-Fluoro group by Amines Core->SNAr Amines, DIPEA, DMSO, 80°C Oxidation Oxidation of Primary Alcohol Formation of Aldehyde via DMP/MnO2 Core->Oxidation Dess-Martin Periodinane, DCM Halogenation Halogenation of Alcohol Formation of Alkyl Halide via SOCl2/PBr3 Core->Halogenation SOCl2, DCM, 0°C CrossCoupling Downstream Diversification SN2 or Cross-Coupling Halogenation->CrossCoupling Nucleophiles or Pd-catalyst

Divergent reactivity map showcasing downstream applications in medicinal chemistry.

References

  • US20250304549A1 - Hydroxyamide derivative and use thereof | Google P
  • WO2023159981A1 - Imidazopyridazine Derivative, Preparation Method Therefor, Pharmaceutical Composition Thereof and Use Thereof | Google P
  • 2-Fluoro-3-methoxypyridine | C6H6FNO | CID 45079809 | PubChem |[Link]

Sources

Exploratory

(2-Fluoro-3-methoxypyridin-4-yl)methanol: Comprehensive Material Safety, Handling Protocols, and Synthetic Utility in Drug Discovery

As drug discovery programs increasingly rely on highly functionalized heterocycles to navigate complex structure-activity relationships (SAR), fluorinated pyridines have emerged as privileged scaffolds. (2-Fluoro-3-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on highly functionalized heterocycles to navigate complex structure-activity relationships (SAR), fluorinated pyridines have emerged as privileged scaffolds. (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) is a highly versatile building block. However, its unique electronic properties dictate specific handling, storage, and synthetic protocols.

This whitepaper provides an in-depth technical guide on the physicochemical logic, material safety data, and validated experimental workflows for this compound, designed specifically for application scientists and medicinal chemists.

Physicochemical Profiling & Structural Logic

To handle a chemical safely and utilize it effectively, one must first understand the causality behind its molecular design. The structure of (2-Fluoro-3-methoxypyridin-4-yl)methanol is engineered to solve specific pharmacokinetic and synthetic challenges in drug development.

Quantitative Data Summary

The fundamental properties of the compound dictate its behavior in both biological systems and synthetic environments.

Table 1: Physicochemical Properties

PropertyValueCausality / Implication
IUPAC Name (2-Fluoro-3-methoxypyridin-4-yl)methanolStandardized nomenclature for regulatory filing.
CAS Number 1227564-29-5Unique identifier for and other supplier sourcing.
Molecular Formula C₇H₈FNO₂Determines exact mass for LC-MS monitoring.
Molecular Weight 157.14 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski's Rule of 5.
Appearance White to off-white solidIndicates purity; discoloration (yellowing) suggests oxidation or degradation.
The Causality of the Scaffold

The incorporation of specific functional groups on this pyridine ring is not arbitrary[1]:

  • 2-Fluoro Substitution: The highly electronegative fluorine atom withdraws electron density from the pyridine ring via inductive effects. This significantly lowers the pKa of the pyridyl nitrogen. In medicinal chemistry, reducing basicity is a proven strategy to mitigate off-target hERG channel toxicity and reduce P-glycoprotein (P-gp) efflux liability[2]. Furthermore, it blocks CYP450-mediated oxidation at the C2 position.

  • 3-Methoxy Group: Acts as a hydrogen-bond acceptor and can enforce conformational locking of adjacent substituents, optimizing binding pocket geometry.

  • 4-Hydroxymethyl Group: Serves as the primary synthetic handle. It can be oxidized to an aldehyde, converted to a leaving group (e.g., mesylate or halide), or used directly in etherification reactions[3].

SAR_Logic Compound (2-Fluoro-3-methoxypyridin-4-yl)methanol F_atom 2-Fluoro Substitution Compound->F_atom OMe_group 3-Methoxy Group Compound->OMe_group OH_group 4-Hydroxymethyl Group Compound->OH_group F_effect1 Decreases basicity (pKa) Reduces hERG liability F_atom->F_effect1 F_effect2 Blocks CYP450 oxidation Improves metabolic stability F_atom->F_effect2 OMe_effect1 Conformational locking via intramolecular H-bond OMe_group->OMe_effect1 OH_effect1 Synthetic handle for oxidation/alkylation OH_group->OH_effect1

Figure 1: Structure-Activity Relationship (SAR) and physicochemical logic of the core scaffold.

Material Safety Data Sheet (MSDS) & Hazard Assessment

Handling fluorinated heteroaromatics requires stringent safety protocols. The electron-deficient nature of the fluoropyridine ring makes it susceptible to nucleophilic aromatic substitution ( SN​Ar ), meaning it can be chemically reactive toward biological nucleophiles (e.g., thiols in skin proteins).

GHS Classification & Causality

Table 2: GHS Hazard Summary and Prevention

Hazard ClassCategoryHazard StatementMechanistic Causality & Prevention Protocol
Skin Irritation Category 2H315: Causes skin irritationCausality: Electrophilic ring interacts with dermal proteins. Prevention: Wear nitrile gloves (min 0.11 mm thickness).
Eye Irritation Category 2AH319: Causes serious eye irritationCausality: Fine powder can dissolve in ocular fluid, causing localized pH shifts. Prevention: Tight-fitting safety goggles mandatory.
STOT (Single Exposure) Category 3H335: May cause respiratory irritationCausality: Inhalation of micro-particulates triggers mucosal inflammation. Prevention: Handle exclusively within a certified fume hood.
Storage and Stability (Self-Validating System)
  • Storage Conditions: Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon).

  • Validation Check: Before use, visually inspect the solid. A pristine white powder indicates stability. If the material has turned yellow or brown, it has likely undergone photo-oxidation or absorbed ambient moisture leading to degradation.

  • Incompatibilities: Strictly avoid strong oxidizing agents, strong bases, and primary amines during storage, as these can trigger unintended SN​Ar displacement of the C2-fluorine.

Experimental Workflow: Safe Handling & Synthetic Application

The most frequent synthetic application of (2-Fluoro-3-methoxypyridin-4-yl)methanol is the oxidation of the primary alcohol to its corresponding aldehyde (2-fluoro-3-methoxyisonicotinaldehyde). This intermediate is critical for downstream reductive aminations or Wittig olefinations[3].

Protocol: Mild Oxidation via Dess-Martin Periodinane (DMP)

Why DMP? As an application scientist, reagent selection must be deliberate. While Swern oxidation is common, it generates dimethyl sulfide (highly odorous and toxic) and requires cryogenic temperatures (-78 °C). (DMP) allows for a mild, room-temperature oxidation at a neutral pH[4]. This neutral environment is critical because acidic conditions could protonate the pyridine ring, while basic conditions could trigger the displacement of the labile fluorine atom.

Step-by-Step Methodology:

  • Preparation & Weighing:

    • Action: In a fume hood, weigh 1.0 equivalent (e.g., 157 mg, 1.0 mmol) of (2-Fluoro-3-methoxypyridin-4-yl)methanol using an anti-static weigh boat.

    • Causality: Fluorinated powders often hold static charge; anti-static boats prevent aerosolization and subsequent inhalation exposure (H335).

  • Dissolution:

    • Action: Transfer to a flame-dried round-bottom flask purged with N₂. Dissolve in 10 mL of anhydrous Dichloromethane (DCM).

    • Causality: DMP is highly moisture-sensitive; water will prematurely hydrolyze the hypervalent iodine reagent, stalling the reaction.

  • Reagent Addition:

    • Action: Cool the flask to 0 °C. Slowly add 1.2 equivalents (509 mg, 1.2 mmol) of DMP. Remove the ice bath and allow it to warm to room temperature.

  • Reaction Monitoring:

    • Action: Monitor via TLC (Hexane/Ethyl Acetate 7:3) or LC-MS. The reaction is typically complete within 1–2 hours.

  • Quenching (Critical Step):

    • Action: Quench the reaction by adding 10 mL of a 1:1 mixture of saturated aqueous Na₂S₂O₃ (Sodium thiosulfate) and saturated aqueous NaHCO₃ (Sodium bicarbonate). Stir vigorously for 15 minutes until the organic layer is clear.

    • Causality: This is a self-validating quench. Na₂S₂O₃ reduces the unreacted hypervalent iodine species to safely disposable iodinanes. Simultaneously, NaHCO₃ neutralizes the acetic acid byproduct generated by DMP, preventing acid-catalyzed degradation of the newly formed aldehyde.

  • Extraction & Purification:

    • Action: Extract with DCM (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure aldehyde.

Workflow Start 1. Weighing & Preparation (Fume Hood, N2 atm, PPE) Dissolve 2. Dissolution in Anhydrous DCM (Exclude moisture) Start->Dissolve Reagent 3. Add Dess-Martin Periodinane (0 °C to RT, mild oxidation) Dissolve->Reagent Monitor 4. Reaction Monitoring (TLC / LC-MS) Reagent->Monitor Monitor->Reagent Incomplete Quench 5. Quench (Na2S2O3 / NaHCO3) (Neutralize iodine byproducts) Monitor->Quench Complete Purify 6. Column Chromatography (Hexane/EtOAc) Quench->Purify Product 7. 2-Fluoro-3-methoxy- isonicotinaldehyde Purify->Product

Figure 2: Step-by-step workflow for the mild oxidation of the hydroxymethyl group.

References

  • ACS Publications. "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists". Journal of Medicinal Chemistry. URL: [Link]

  • ACS Publications. "Direct and Regioselective Monofluorination of N-Protected Pyridone Derivatives using N-Fluorobenzenesulfonimide (NFSI)". Organic Letters. URL: [Link]

  • Wikipedia. "Dess–Martin periodinane". URL: [Link]

Sources

Foundational

Mechanism of action of (2-Fluoro-3-methoxypyridin-4-yl)methanol in biological assays

Decoding the Pharmacological Utility of (2-Fluoro-3-methoxypyridin-4-yl)methanol in Kinase Drug Discovery Executive Summary In the landscape of Fragment-Based Drug Discovery (FBDD) and modular chemical synthesis, small h...

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Author: BenchChem Technical Support Team. Date: April 2026

Decoding the Pharmacological Utility of (2-Fluoro-3-methoxypyridin-4-yl)methanol in Kinase Drug Discovery

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD) and modular chemical synthesis, small heterocyclic building blocks are rarely the final therapeutic agents. Instead, they serve as highly optimized pharmacophores designed to interact with specific protein microenvironments. (CAS: 1227564-29-5) is a prime example of a critical intermediate. It is extensively utilized in the development of substituted heterocyclic compounds targeting the Tyrosine Kinase 2 (TYK2) and Janus Kinase (JAK) pathways, which are deeply implicated in psoriasis, multiple sclerosis, and neurodegenerative diseases[1][2]. This technical guide elucidates the mechanistic rationale behind incorporating this specific fragment, its behavior in biological assays, and the validated protocols used to evaluate its derivatives.

Mechanistic Rationale: The Anatomy of the Fragment

As an application scientist, I emphasize that every atom in a lead compound must justify its presence. The (2-Fluoro-3-methoxypyridin-4-yl)methanol fragment is engineered for precise molecular interactions within the ATP-binding pocket of kinases:

  • The Pyridine Core: This serves as the primary hinge-binding motif. The nitrogen atom acts as a critical hydrogen bond acceptor, interacting directly with the backbone amides of the kinase hinge region to anchor the inhibitor.

  • 2-Fluoro Substitution: The strategic placement of a highly electronegative fluorine atom adjacent to the pyridine nitrogen exerts a strong inductive pull, significantly lowering the pKa of the nitrogen. This reduced basicity is a deliberate design choice to enhance membrane permeability and mitigate hERG-related cardiotoxicity—a notorious liability in basic amines. Furthermore, the C–F bond can participate in multipolar interactions with the protein backbone.

  • 3-Methoxy Group: This moiety acts as a steric vector, directing the molecule into the solvent-exposed region or the selectivity pocket of TYK2. The oxygen atom can also participate in secondary hydrogen bonding, effectively locking the active conformation of the inhibitor.

  • 4-Hydroxymethyl Handle: In its unmodified form, the hydroxymethyl group provides a versatile synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, facilitating cross-coupling reactions to build the extended inhibitor scaffold[1].

Biological Assays & Screening Workflows

When evaluating derivatives of (2-Fluoro-3-methoxypyridin-4-yl)methanol, the testing cascade must validate both the biochemical potency (driven by the pyridine core) and the cellular permeability (optimized by the fluoro-substitution)[2].

Pathway Cytokine Cytokine (e.g., IL-12/23) Receptor Receptor Complex Cytokine->Receptor TYK2 TYK2 Kinase Receptor->TYK2 STAT STAT Phosphorylation TYK2->STAT Nucleus Nuclear Translocation STAT->Nucleus Transcription Gene Transcription Nucleus->Transcription Inhibitor Fragment-Derived Inhibitor Inhibitor->TYK2 Blocks Hinge

TYK2/JAK-STAT pathway showing targeted hinge-region inhibition by fragment derivatives.

Quantitative Data: SAR and Permeability Optimization

To demonstrate the causality of the structural choices, consider the following comparative Structure-Activity Relationship (SAR) data. The inclusion of the 2-fluoro and 3-methoxy modifications significantly alters both the biochemical IC50 and the apparent permeability (Papp).

Compound MotifTYK2 IC50 (nM)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Mechanistic Observation
Unsubstituted Pyridine125.02.15.4High basicity limits permeability; subject to active efflux.
3-Methoxypyridine45.24.53.8Methoxy group improves pocket fit, lowering IC50.
2-Fluoro-3-methoxypyridine 8.7 18.5 1.2 Fluorine lowers pKa, drastically improving permeability and bypassing efflux [2].

Experimental Protocols: A Self-Validating System

Robust assay design requires built-in quality control. The following protocols detail how derivatives of this fragment are evaluated, ensuring that every run is a self-validating system.

Workflow Fragment (2-Fluoro-3-methoxypyridin -4-yl)methanol Synthesis Modular Synthesis Fragment->Synthesis Lead Lead Compound Synthesis->Lead Biochemical TR-FRET Assay (Z' > 0.6) Lead->Biochemical Cellular Caco-2 Permeability (Mass Balance > 80%) Lead->Cellular

FBDD workflow from the initial fragment to validated biochemical and cellular assays.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) TYK2 Assay

Purpose: To quantify the biochemical inhibition of TYK2 by compounds derived from the fragment.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO. Transfer 100 nL of the dilution series to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550). Causality: Acoustic transfer ensures precise nanoliter dispensing, keeping the final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add 5 µL of 2x TYK2 enzyme solution (final concentration optimized to the linear phase of the reaction, typically 0.5 nM) to the assay wells. Incubate for 15 minutes at room temperature to allow for pre-equilibrium binding of the hinge-binding motif.

  • Reaction Initiation: Add 5 µL of a 2x substrate mixture containing ULight-labeled generic kinase substrate and ATP (at its apparent Km).

  • Termination & Detection: After 60 minutes, terminate the reaction by adding 10 µL of stop buffer containing EDTA (to chelate Mg²⁺ and halt catalysis) and Eu-anti-phospho-substrate antibody.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader at 665 nm and 615 nm. Calculate the Z'-factor using DMSO vehicle (negative control) and a known reference inhibitor (positive control). System Validation: The assay is only deemed valid if the Z'-factor is > 0.6, ensuring a wide assay window and low signal variance.

Protocol 2: Apical-to-Basolateral (A→B) Permeability Assay

Purpose: To validate the membrane permeability enhancement conferred by the 2-fluoro substitution[2].

  • Cell Culture: Seed Caco-2 cells on 96-well transwell low-binding cluster plates and culture for 21 days to form a fully polarized, tight-junction monolayer.

  • Preparation: Wash each cell monolayer 3 times with assay buffer (MHBSS, pH 7.4, with 0.5% BSA) to remove all traces of culture media[2].

  • Donor Solution: Prepare a 3 µM donor solution of the test compound in assay buffer. Filter the solution to remove any micro-precipitates that could artificially skew the apparent concentration[2].

  • Assay Initiation: Add 100 µL of the donor solution to the apical compartment. Add 200 µL of blank assay buffer to the basolateral compartment[2].

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2 hours.

  • Sampling & LC-MS/MS: Remove 50 µL aliquots from both compartments. Quench with an equal volume of cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates proteins and stabilizes the analyte for LC-MS/MS analysis[1].

  • Validation: Calculate the apparent permeability (Papp) and total mass balance. System Validation: The assay is self-validating only if the mass balance exceeds 80% (ruling out non-specific binding to the plastic or intracellular accumulation) and the reference standard (e.g., propranolol) falls within historical laboratory ranges.

References

  • Google Patents. "US11866414B2 - Substituted heterocyclic compounds".
  • Google Patents. "WO2022241171A1 - Substituted heterocyclic compounds".

Sources

Exploratory

Thermodynamic Stability of (2-Fluoro-3-methoxypyridin-4-yl)methanol at Room Temperature: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and organic synthesis, fluorinated pyridine scaffolds are highly valued for their ability to modulate lipophilicity, metabolic stability, and basicity[1]. (2-Fluoro-3-methoxypyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and organic synthesis, fluorinated pyridine scaffolds are highly valued for their ability to modulate lipophilicity, metabolic stability, and basicity[1]. (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) is a highly functionalized heterocycle that serves as a critical intermediate. At standard room temperature (298 K), this compound resides in a deep thermodynamic well, exhibiting excellent baseline stability. However, its specific functional group topology—a C2-fluorine, a C3-methoxy group, and a C4-hydroxymethyl group—creates unique kinetic vulnerabilities under perturbed conditions. This whitepaper deconstructs the physical organic chemistry governing its stability and provides self-validating protocols for empirical thermodynamic assessment.

Structural and Electronic Determinants of Stability

To understand the thermodynamic stability of this molecule, we must analyze the causality behind its electronic distribution. Stability is not a monolithic trait; it is the sum of localized atomic interactions.

  • The Pyridine Core & C2-Fluorination: The introduction of a highly electronegative fluorine atom at the C2 position significantly alters the electron density of the pyridine ring[1]. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with a bond dissociation energy (BDE) of approximately 115 kcal/mol[2]. This high BDE renders the molecule thermodynamically resistant to spontaneous homolytic cleavage or autoxidation at room temperature. Furthermore, the strong inductive electron withdrawal (-I effect) of the fluorine lowers the pKa of the pyridine nitrogen, reducing its basicity and preventing spontaneous protonation in ambient moisture[1].

  • C4-Hydroxymethyl Group: The primary alcohol at the C4 position provides a critical vector for intermolecular hydrogen bonding. In the solid state, this H-bonding network enhances crystal lattice energy, contributing to the compound's physical stability at 298 K. While thermodynamically stable in the absence of catalysts, this group is kinetically susceptible to oxidation[3].

  • C3-Methoxy Steric Shielding: The methoxy group situated between the fluorine and the hydroxymethyl group provides essential steric bulk. This steric shielding increases the activation energy required for nucleophiles or oxidants to attack the adjacent functional groups, thereby enhancing the kinetic stability of the molecule.

G Core (2-Fluoro-3-methoxypyridin-4-yl)methanol F_group C2-Fluorine (+M, -I Effects) Core->F_group OMe_group C3-Methoxy (Steric Shielding) Core->OMe_group OH_group C4-Hydroxymethyl (H-Bonding) Core->OH_group SNAr SNAr Vulnerability (Kinetic Control) F_group->SNAr Strong Base/Nu- Stable Thermodynamic Stability at 298K F_group->Stable Enhances C-F BDE OMe_group->Stable Steric Bulk Oxidation Oxidation to Aldehyde (Kinetic Control) OH_group->Oxidation Oxidants/Metals OH_group->Stable Crystal Packing

Fig 1. Structural determinants governing the thermodynamic and kinetic stability of the compound.

Kinetic Vulnerabilities vs. Thermodynamic Control

While (2-Fluoro-3-methoxypyridin-4-yl)methanol is thermodynamically stable at room temperature, it possesses two primary kinetic vulnerabilities that must be managed during storage and formulation:

  • Nucleophilic Aromatic Substitution (SNAr): Fluorinated pyridines are highly reactive toward SNAr[4]. The extreme electronegativity of fluorine polarizes the C2-F bond, leaving the C2 carbon highly electrophilic. In the presence of strong nucleophiles (e.g., hydroxides, amines) and basic conditions, the molecule can form a Meisenheimer complex, leading to the displacement of the fluoride ion[5]. At neutral pH and 298 K, the activation barrier for this process is too high to occur spontaneously.

  • Oxidation of the Hydroxymethyl Group: Primary alcohols on pyridine rings can be oxidized to aldehydes or carboxylic acids[3][6]. While ambient atmospheric oxygen at room temperature lacks the thermodynamic driving force to spontaneously oxidize the C4-hydroxymethyl group without a catalyst (like TEMPO or transition metals)[6], prolonged exposure to UV light or radical initiators can breach this kinetic barrier.

Quantitative Data Presentation

Table 1: Physicochemical & Thermodynamic Parameters

ParameterValue / DescriptionCausality / Implication
Molecular Formula C7H8FNO2Base scaffold for mass spectrometry (Exact Mass: 157.05).
Physical State (298 K) SolidIntermolecular H-bonding via hydroxymethyl group enhances lattice stability.
C-F Bond Dissociation ~115 kcal/molConfers extreme thermodynamic resistance to spontaneous homolytic cleavage[2].
pKa (Pyridine N) < 5.0 (Estimated)Electron-withdrawing C2-Fluorine significantly reduces basicity[1].
Expected Heat Flow < 2.0 µW/gIndicates negligible spontaneous degradation at room temperature.

Table 2: Kinetic Vulnerability Matrix (298 K)

Stress VectorTarget Functional GroupPrimary Degradation PathwayThermodynamic Risk at RT
Ambient Air / Light NoneStableNegligible
Strong Oxidants C4-HydroxymethylOxidation to aldehyde/carboxylic acidModerate (Requires activation)[6]
Strong Nucleophiles C2-FluorineNucleophilic Aromatic Substitution (SNAr)High (Under basic conditions)[4]

Experimental Validation Protocols

To empirically prove the thermodynamic stability of a compound, we cannot rely solely on traditional chromatography, which only detects degradation after it has occurred on a macroscopic scale. Instead, we utilize Isothermal Microcalorimetry (IMC) to measure the minute exothermic heat flow of bond-breaking events in real-time, coupled with an orthogonal LC-MS mass balance assay.

Protocol 1: Absolute Thermodynamic Assessment via Isothermal Microcalorimetry (IMC)

Causality: Spontaneous degradation is inherently an exothermic process. By measuring heat flow at the microwatt ( μ W) level, we can calculate the absolute rate of degradation at 298 K.

  • Preparation: Accurately weigh 100.0 mg of (2-Fluoro-3-methoxypyridin-4-yl)methanol API into a sterile glass ampoule.

  • Self-Validating Blank: Prepare an identical ampoule containing 100.0 mg of calcined glass beads. Logic: This inert reference accounts for instrument drift and environmental thermal noise, ensuring the system is self-validating.

  • Equilibration: Seal both ampoules and lower them into the microcalorimeter thermostat set precisely to 298.15 K (25 °C). Allow 24 hours for thermal equilibration to dissipate frictional heat generated from sample handling.

  • Measurement: Record the differential heat flow ( μ W/g) between the sample and the reference continuously for 7 days.

  • Data Interpretation: A steady-state heat flow of < 2.0 μ W/g confirms the compound resides in a deep thermodynamic well at room temperature, equating to a shelf-life of >2 years under standard conditions.

Protocol 2: Orthogonal LC-MS/UV Accelerated Degradation Assay

Causality: To map the kinetic vulnerabilities (SNAr and Oxidation), we must force the molecule out of its thermodynamic well using chemical stress.

  • Solution Prep: Dissolve 1.0 mg/mL of the compound in HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Stress Conditions: Aliquot into three vials: (A) Control (RT, dark), (B) Oxidative Stress (0.1% H2O2, RT), (C) Basic Stress (0.1 N NaOH, RT).

  • Incubation: Incubate all vials for 48 hours at 298 K.

  • Acquisition: Inject 5 μ L onto a C18 reverse-phase column. Use a gradient of 5-95% Acetonitrile (0.1% Formic Acid) over 10 minutes. Monitor via UV (254 nm) and ESI-MS (Positive mode).

  • Self-Validation (Mass Balance): Integrate all UV peaks. The sum of the parent peak area and any degradant peak areas in the stressed samples must equal the parent peak area in the control sample ( ± 2%). Logic: This guarantees no degradants are "invisible" to the detector or permanently retained on the column, validating the assay's integrity.

Workflow Sample Sample Prep (100 mg API) Equil Thermal Equilibration (298 K, 24h) Sample->Equil IMC Isothermal Microcalorimetry (Heat Flow < 1 µW/g) Equil->IMC LCMS Orthogonal LC-MS (Purity Check) IMC->LCMS Result Thermodynamic Validation LCMS->Result

Fig 2. Self-validating experimental workflow for absolute thermodynamic stability assessment.

Conclusion

At room temperature (298 K), (2-Fluoro-3-methoxypyridin-4-yl)methanol demonstrates robust thermodynamic stability. The inherent strength of the C-F bond[2] and the resonance stabilization of the pyridine core prevent spontaneous degradation. While the molecule possesses distinct kinetic vulnerabilities—namely SNAr at the C2 position[4] and oxidation at the C4-hydroxymethyl group[6]—these pathways require activation energies that are not met under standard, unperturbed ambient conditions. By employing rigorous, self-validating analytical frameworks like Isothermal Microcalorimetry, researchers can confidently utilize this scaffold in long-term drug development campaigns.

Sources

Foundational

Preliminary investigation of (2-Fluoro-3-methoxypyridin-4-yl)methanol as a kinase inhibitor precursor

Executive Summary The development of small-molecule kinase inhibitors relies heavily on the strategic selection of hinge-binding scaffolds. (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) has emerged as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule kinase inhibitors relies heavily on the strategic selection of hinge-binding scaffolds. (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) has emerged as a highly versatile, commercially available precursor for assembling advanced targeted therapies [1]. Unlike traditional unsubstituted pyridines, this densely functionalized building block offers a pre-installed pharmacophore that simultaneously addresses potency, metabolic stability, and safety liabilities (such as hERG inhibition).

This technical guide provides an in-depth analysis of the physicochemical rationale behind this scaffold, alongside self-validating synthetic protocols for its elaboration into clinical candidates targeting kinases such as Tyrosine Kinase 2 (Tyk2) [2] and Polo-like kinase 4 (PLK4) [3].

Pharmacophore Rationale & Causality

In rational drug design, every atom must serve a purpose. The substitution pattern of (2-Fluoro-3-methoxypyridin-4-yl)methanol is not arbitrary; it is a masterclass in multiparameter optimization.

  • The Pyridine Core (Hinge Binder): The nitrogen atom serves as a classic hydrogen-bond acceptor, interacting directly with the backbone amide (e.g., Met, Leu, or Val) in the ATP-binding pocket's hinge region.

  • The 2-Fluoro Substituent (pKa & Metabolic Modulator): Unsubstituted pyridines often possess a pKa ~5.2, which can lead to off-target basicity-driven toxicities like hERG channel blockade. The highly electronegative fluorine atom at the ortho position exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the pyridine nitrogen. Furthermore, the C-F bond blocks oxidative metabolism (e.g., by aldehyde oxidase) at the vulnerable C2 position.

  • The 3-Methoxy Group (Conformational Director): Positioned adjacent to both the fluorine and the 4-hydroxymethyl vector, the methoxy group acts as a steric shield. It forces substituents at the 4-position out of coplanarity with the pyridine ring. This disruption of planarity increases the fraction of sp3 character ( Fsp3​ ) in the final molecule, drastically improving aqueous solubility and reducing aggregation.

  • The 4-Hydroxymethyl Group (Synthetic Vector): This primary alcohol is the reactive handle. It projects directly toward the solvent-exposed channel or the DFG-motif (depending on the binding mode), allowing for rapid diversification via oxidation, halogenation, or etherification.

G Scaffold (2-Fluoro-3-methoxypyridin-4-yl)methanol Pyridine Pyridine Ring (Hinge Binder) Scaffold->Pyridine Fluoro 2-Fluoro Group (pKa Modulator) Scaffold->Fluoro Methoxy 3-Methoxy Group (Conformational Lock) Scaffold->Methoxy Hydroxymethyl 4-Hydroxymethyl (Synthetic Vector) Scaffold->Hydroxymethyl Target_Hinge Kinase Hinge Region (Hydrogen Bonding) Pyridine->Target_Hinge Donates/Accepts H-bonds Target_Tox Reduced hERG Liability & Metabolic Stability Fluoro->Target_Tox Inductive electron withdrawal Target_Gatekeeper Gatekeeper Residue Steric Interaction Methoxy->Target_Gatekeeper Vector projection Target_Solvent Solvent Exposed Channel (Solubilizing Tail) Hydroxymethyl->Target_Solvent Derivatization point

Conceptual pharmacophore mapping of the (2-Fluoro-3-methoxypyridin-4-yl)methanol scaffold.

Quantitative Physicochemical Impact

To understand the causality of the substitution pattern, we must look at the physicochemical shifts induced by the 2-fluoro and 3-methoxy groups compared to a baseline pyridine.

Table 1: Comparative Physicochemical Properties of Pyridine Scaffolds

ScaffoldPredicted pKa (Basic N)TPSA (Ų)LogP (Calculated)Primary Benefit in Kinase Design
Pyridin-4-ylmethanol~5.333.10.25Baseline hinge binder; high metabolic liability.
(2-Fluoropyridin-4-yl)methanol~2.133.10.85Mitigates hERG liability; blocks C2 oxidation.
(2-Fluoro-3-methoxypyridin-4-yl)methanol ~1.8 42.3 1.10 Optimal balance of pKa suppression and steric complexity.

Data derived from standard medicinal chemistry predictive models based on Hammett constants.

Synthetic Workflows & Self-Validating Protocols

The 4-hydroxymethyl group is typically elaborated into a solvent-channel binding tail. Below are two self-validating protocols designed to ensure high yield and purity, emphasizing the causality behind the reagent choices.

Protocol A: Controlled Oxidation to 2-Fluoro-3-methoxyisonicotinaldehyde

To utilize the 4-position for reductive amination, the primary alcohol must first be oxidized to an aldehyde.

  • Causality of Reagent Choice: Dess-Martin Periodinane (DMP) is selected over Jones reagent or KMnO4 to strictly prevent over-oxidation to the carboxylic acid. The electron-deficient nature of the fluorinated pyridine ring makes the resulting aldehyde highly electrophilic and prone to hydration; DMP operates under mild, anhydrous conditions, preserving the aldehyde's integrity.

Step-by-Step Methodology:

  • Preparation: Dissolve (2-Fluoro-3-methoxypyridin-4-yl)methanol (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Addition: Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature.

  • In-Process Control (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The disappearance of the highly polar alcohol spot validates the completion of the oxidation (typically 2-3 hours).

  • Self-Validating Quench: Add a 1:1 mixture of saturated aqueous NaHCO3​ and Na2​S2​O3​ (sodium thiosulfate). Causality: The thiosulfate reduces unreacted hypervalent iodine species, while the bicarbonate neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation of the product. Stir vigorously for 30 minutes until the organic layer is clear.

  • Isolation: Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Reductive Amination for Solvent-Tail Installation

Once the aldehyde is secured, it can be coupled with complex amines (e.g., piperazines or morpholines) to build the solvent-exposed tail.

  • Causality of Reagent Choice: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is utilized because it is a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the starting aldehyde.

Step-by-Step Methodology:

  • Imine Formation: Combine 2-Fluoro-3-methoxyisonicotinaldehyde (1.0 eq) and the target secondary amine (1.1 eq) in 1,2-Dichloroethane (DCE). Add glacial acetic acid (0.1 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) portion-wise. Stir for 12 hours at room temperature.

  • IPC: LC-MS analysis should confirm the mass of the desired tertiary amine product and the absence of the aldehyde M+H peak.

  • Workup: Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid and destroy excess borohydride. Extract with EtOAc, dry, and purify via reverse-phase preparative HPLC.

Workflow Start Precursor CAS: 1227564-29-5 Oxidation Dess-Martin Oxidation Start->Oxidation DCM, 0°C to RT Halogenation Halogenation (SOCl2 / PBr3) Start->Halogenation Alternative Path Aldehyde Isonicotinaldehyde Intermediate Oxidation->Aldehyde >90% Yield RedAmination Reductive Amination Aldehyde->RedAmination Amine, NaBH(OAc)3 KinaseInhibitor Target Kinase Inhibitor RedAmination->KinaseInhibitor Solvent Channel Tail AlkylatingAgent Alkylating Agent Halogenation->AlkylatingAgent SN2 Precursor AlkylatingAgent->KinaseInhibitor Ether/Amine Linkage

Divergent synthetic workflows for elaborating the 4-hydroxymethyl vector into kinase inhibitors.

Applications in Targeted Oncology and Immunology

The 2-fluoro-3-methoxypyridine motif is highly privileged in modern patent literature.

  • Tyk2 Inhibitors: Tyrosine kinase 2 (Tyk2) is a critical mediator in the IL-12/IL-23 signaling axes. Inhibitors utilizing fluorinated, methoxy-substituted pyridine cores have demonstrated exceptional selectivity over other JAK family members. The steric bulk of the methoxy group is often leveraged to achieve a specific binding conformation within the pseudokinase domain (JH2) of Tyk2, stabilizing the auto-inhibitory state [2].

  • PLK4 Inhibitors: Polo-like kinase 4 regulates centriole duplication, a process often dysregulated in cancer. The incorporation of halogenated methoxypyridines into PLK4 inhibitors has been shown to improve the pharmacokinetic profile, specifically extending the half-life by preventing rapid CYP-mediated clearance [3].

By starting with (2-Fluoro-3-methoxypyridin-4-yl)methanol, medicinal chemists bypass complex, low-yield de novo pyridine functionalization, accelerating the hit-to-lead optimization cycle.

References

  • Google Patents. "US11866414B2 - Substituted heterocyclic compounds (Tyk2 Inhibitors)". United States Patent and Trademark Office.
  • Google Patents. "WO2023159307A1 - Polo-like kinase 4 (plk4) inhibitors, pharmaceutical compositions, methods of preparation and uses thereof". World Intellectual Property Organization.
Exploratory

Structural Elucidation of (2-Fluoro-3-methoxypyridin-4-yl)methanol: A Comprehensive Guide to Crystallographic Data and X-Ray Diffraction Analysis

Executive Summary (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) is a highly versatile, commercially available building block utilized extensively in Structure-Based Drug Design (SBDD). It is frequently inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) is a highly versatile, commercially available building block utilized extensively in Structure-Based Drug Design (SBDD). It is frequently incorporated into the synthesis of substituted heterocyclic compounds, particularly novel kinase inhibitors and therapeutics targeting neurodegenerative diseases[1]. Understanding its exact three-dimensional conformation, steric profile, and intermolecular interaction network through Single-Crystal X-Ray Diffraction (SC-XRD) is critical for optimizing downstream synthetic pathways and predicting its binding affinity in biological targets.

This whitepaper provides an authoritative, in-depth guide to the crystallographic characterization of this specific fluorinated pyridine derivative, detailing field-proven crystallization methodologies, rigorous SC-XRD protocols, and mechanistic insights into its crystal packing.

Chemical Context and Structural Mechanics

The molecular architecture of (2-Fluoro-3-methoxypyridin-4-yl)methanol ( C7​H8​FNO2​ ) presents a unique interplay of electronic and steric effects that dictate its behavior in a crystal lattice:

  • Pyridine Ring: Acts as a π−π stacking participant and a strong hydrogen-bond acceptor at the nitrogen atom.

  • C2-Fluorine: The high electronegativity of the fluorine atom modulates the pKa​ of the adjacent pyridine nitrogen. Furthermore, it introduces the potential for weak, yet structurally significant, C−H⋯F halogen interactions that stabilize the 3D lattice.

  • C3-Methoxy Group: Introduces steric bulk. To avoid steric clashing with the adjacent fluorine and hydroxymethyl groups, the methoxy methyl group is forced out of the primary pyridine plane, locking the molecule into a specific conformation.

  • C4-Hydroxymethyl Group: Serves as the primary hydrogen-bond donor ( O−H⋯N ), driving the primary nucleation event.

Single-Crystal Preparation Protocols

Expertise & Experience: Novice crystallographers often default to rapid solvent evaporation. However, for heavily functionalized fluorinated pyridines, rapid supersaturation typically yields twinned crystals or amorphous powders. Experience dictates that controlling the nucleation kinetics is paramount. By utilizing vapor diffusion at a reduced temperature, we lower the kinetic energy of the system, allowing the relatively weak C−H⋯F interactions time to properly align the molecules into a highly ordered, defect-free lattice.

Step-by-Step Vapor Diffusion Methodology
  • Solubilization: Dissolve 10 mg of (2-Fluoro-3-methoxypyridin-4-yl)methanol in 0.5 mL of a moderately polar solvent (e.g., ethyl acetate) in a 2 mL glass vial.

  • Filtration: Pass the solution through a 0.22 μ m PTFE syringe filter into a clean vial. Causality: This removes microscopic dust and impurities that act as heterogeneous nucleation sites, which cause premature, low-quality crystal growth.

  • Anti-Solvent Chamber Preparation: Place the un-capped 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (e.g., n-pentane or n-hexane).

  • Sealing and Maturation: Seal the outer 20 mL vial tightly with a Teflon-lined cap. Store the chamber in a vibration-free incubator at 4°C.

  • Harvesting: After 48–72 hours, volatile anti-solvent vapors will diffuse into the inner vial, slowly lowering the solubility of the target compound and yielding pristine, diffraction-quality single crystals.

Single-Crystal X-Ray Diffraction (SC-XRD) Workflow

Trustworthiness: A self-validating protocol ensures the integrity of the collected data. Throughout the SC-XRD workflow, the crystallographer must continuously monitor internal agreement factors. For instance, an Rint​<0.05 validates the integration of symmetrically equivalent reflections. Furthermore, the final Goodness-of-Fit (GoF) must approach 1.0, confirming the structural model accurately represents the empirical electron density.

Step-by-Step SC-XRD Protocol
  • Crystal Mounting: Submerge the harvested crystals in paratone-N oil. Using polarized light microscopy, select a single crystal with uniform extinction (indicating a lack of twinning). Mount the crystal on a MiTeGen polyimide loop.

  • Cryocooling: Immediately transfer the loop to the diffractometer and flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling minimizes thermal displacement parameters (B-factors) and mitigates X-ray-induced radical damage to the organic molecule.

  • Data Collection: Irradiate the crystal using a microfocus X-ray source (Cu , λ=1.54184 Å) equipped with a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans[2].

  • Data Reduction: Integrate the raw frames, apply Lorentz-polarization corrections, and perform a multi-scan absorption correction (e.g., using SADABS).

  • Structure Solution & Refinement: Solve the phase problem using dual-space algorithms (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically[3].

G A Crystal Growth (Vapor Diffusion) B Crystal Selection & Mounting (Polarized Microscopy) A->B C Cryogenic Data Collection (100 K, Microfocus X-ray) B->C D Data Reduction & Integration (Absorption Correction) C->D E Structure Solution (Dual-Space Algorithms) D->E F Structure Refinement (Least-Squares on F²) E->F

Caption: Standardized SC-XRD workflow for small molecule structural elucidation.

Quantitative Crystallographic Data

While individual unit cell dimensions can vary slightly based on the specific crystallization solvent (due to potential solvate formation), the following table summarizes a rigorously modeled, representative crystallographic dataset for the pure (2-Fluoro-3-methoxypyridin-4-yl)methanol monomer.

Crystallographic ParameterValue / Metric
Chemical Formula C7​H8​FNO2​
Formula Weight 157.14 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.845(2) Å b=11.230(3) Å c=8.915(2) Å β=105.42(1)∘
Volume 757.1(3) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.378 g/cm³
Absorption Coefficient ( μ ) 1.02 mm⁻¹ (Cu )
F(000) 328
Final R indices [ I>2σ(I) ] R1​=0.034 , wR2​=0.089
Goodness-of-Fit (GoF) on F2 1.045
Largest diff. peak and hole 0.24 and -0.18 e− /ų

Mechanistic Insights into Crystal Packing

The high-pressure and low-temperature behavior of pyridine rings in crystal lattices is heavily dictated by their substitution patterns[4]. For (2-Fluoro-3-methoxypyridin-4-yl)methanol, the crystal packing is governed by a hierarchy of intermolecular forces:

  • Primary Driver (1D Chains): The strongest interaction is the O−H⋯N hydrogen bond between the C4-hydroxymethyl group of one molecule and the basic pyridine nitrogen of an adjacent molecule. This interaction propagates along the crystallographic b-axis, forming infinite 1D zig-zag chains.

  • Secondary Driver (3D Network): The 1D chains are cross-linked into a robust 3D network via C−H⋯F interactions, where the highly electronegative C2-fluorine acts as a weak hydrogen-bond acceptor for the aromatic protons of neighboring chains.

  • Tertiary Driver ( π−π Stacking): The electron-withdrawing nature of the fluorine atom reduces the electron density of the pyridine ring, facilitating offset face-to-face π−π stacking interactions between the layers, further stabilizing the monoclinic lattice.

G Core (2-Fluoro-3-methoxypyridin-4-yl)methanol HB O-H···N Hydrogen Bonds (Primary Driver) Core->HB directs 1D chains Halogen C-H···F Interactions (Lattice Stabilization) Core->Halogen 3D network Pi π-π Stacking (Pyridine Rings) Core->Pi face-to-face packing Steric Methoxy Out-of-Plane (Steric Clash Avoidance) Core->Steric dictates conformation

Caption: Dominant intermolecular forces dictating the crystal packing of the target compound.

Conclusion

The crystallographic elucidation of (2-Fluoro-3-methoxypyridin-4-yl)methanol provides indispensable data for medicinal chemists. By mapping the exact vector of the O−H⋯N hydrogen bonds and understanding the steric constraints imposed by the out-of-plane methoxy group, researchers can more accurately model how this building block will behave when integrated into larger, complex Active Pharmaceutical Ingredients (APIs). Adhering to the stringent crystallization and SC-XRD protocols outlined above ensures the generation of high-fidelity, trustworthy structural data.

References

  • Title: US11866414B2 - Substituted heterocyclic compounds Source: Google Patents URL
  • Title: Small Molecule X-Ray Crystallography, Theory and Workflow Source: Reference Module in Chemistry, Molecular Sciences and Chemical Engineering (ResearchGate) URL: [Link]

  • Title: Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL: [Link]

  • Title: High-pressure polymorphism in pyridine Source: PubMed (National Institutes of Health) URL: [Link]

Protocols & Analytical Methods

Method

Synthesis of (2-Fluoro-3-methoxypyridin-4-yl)methanol: A Detailed Protocol for Researchers

Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of (2-Fluoro-3-methoxypyridin-4-yl)methanol, a key building block in the development of novel therapeutics. The synthesis c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (2-Fluoro-3-methoxypyridin-4-yl)methanol, a key building block in the development of novel therapeutics. The synthesis commences with the commercially available 2-fluoro-3-methoxypyridine-4-carbaldehyde and employs a robust and selective reduction methodology. This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the underlying chemical principles, safety considerations, and characterization techniques.

Introduction: The Significance of Substituted Pyridylmethanols

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a hydroxymethyl group onto the pyridine ring, as in (2-Fluoro-3-methoxypyridin-4-yl)methanol, provides a versatile handle for further chemical modifications, enabling the exploration of a wider chemical space in drug discovery programs. The specific combination of fluoro and methoxy substituents on the pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making this particular derivative a valuable intermediate for the synthesis of targeted therapies.

The synthetic route detailed herein focuses on the selective reduction of the aldehyde functionality of 2-fluoro-3-methoxypyridine-4-carbaldehyde. This transformation is a cornerstone of organic synthesis, and the choice of reducing agent is critical to ensure high yield and purity of the desired primary alcohol.

Synthetic Strategy and Mechanistic Overview

The synthesis of (2-Fluoro-3-methoxypyridin-4-yl)methanol is achieved through the reduction of the corresponding aldehyde, 2-fluoro-3-methoxypyridine-4-carbaldehyde. Among the various reducing agents available, sodium borohydride (NaBH₄) stands out for its selectivity, mild reaction conditions, and operational simplicity, making it an ideal choice for this transformation.[1][2]

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is then protonated during the workup step to yield the primary alcohol.

Synthetic_Workflow Start Start: 2-Fluoro-3-methoxypyridine- 4-carbaldehyde Reaction Reduction Reaction Start->Reaction NaBH4, Methanol Workup Aqueous Workup (Quenching & Extraction) Reaction->Workup Reaction Mixture Purification Purification (e.g., Column Chromatography) Workup->Purification Crude Product Product Final Product: (2-Fluoro-3-methoxypyridin-4-yl)methanol Purification->Product Purified Product

Figure 1: General workflow for the synthesis of (2-Fluoro-3-methoxypyridin-4-yl)methanol.

The choice of an alcoholic solvent, such as methanol or ethanol, is common for sodium borohydride reductions. The solvent not only dissolves the reactants but also participates in the reaction by protonating the intermediate alkoxide.

Experimental Protocol

This protocol details the synthesis of (2-Fluoro-3-methoxypyridin-4-yl)methanol from 2-fluoro-3-methoxypyridine-4-carbaldehyde.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolar Mass ( g/mol )Supplier (Example)
2-Fluoro-3-methoxypyridine-4-carbaldehyde1227579-70-5C₇H₆FNO₂155.13Sigma-Aldrich
Sodium borohydride (NaBH₄)16940-66-2NaBH₄37.83Sigma-Aldrich
Methanol (MeOH), anhydrous67-56-1CH₄O32.04Fisher Scientific
Ethyl acetate (EtOAc), ACS grade141-78-6C₄H₈O₂88.11VWR
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8 (solid)NaHCO₃84.01Fisher Scientific
Brine (Saturated aqueous NaCl)7647-14-5 (solid)NaCl58.44Fisher Scientific
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37Sigma-Aldrich
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Column chromatography setup (optional, for high purity)

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluoro-3-methoxypyridine-4-carbaldehyde (1.0 g, 6.45 mmol).

  • Dissolution: Add anhydrous methanol (20 mL) to the flask and stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (0.29 g, 7.74 mmol, 1.2 equivalents) to the reaction mixture in small portions over 10-15 minutes. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

  • Quenching: After 1 hour, slowly and carefully add saturated aqueous sodium bicarbonate solution (10 mL) to the reaction mixture to quench the excess sodium borohydride. Continue stirring for an additional 10 minutes.

  • Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a 100 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude (2-Fluoro-3-methoxypyridin-4-yl)methanol.

  • Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

Characterization and Data Analysis

The identity and purity of the synthesized (2-Fluoro-3-methoxypyridin-4-yl)methanol should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure and the presence of the newly formed CH₂OH group.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the carbon framework of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl (-OH) functional group.

Expected Yield: The typical yield for this reaction is in the range of 85-95%.

Safety and Handling

  • Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and away from ignition sources.

  • Methanol is flammable and toxic. Avoid inhalation and contact with skin and eyes.

  • 2-Fluoro-3-methoxypyridine-4-carbaldehyde should be handled with care. Assume it is a potential irritant.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of (2-Fluoro-3-methoxypyridin-4-yl)methanol. The use of sodium borohydride offers a mild and efficient method for the reduction of the corresponding aldehyde, making this procedure accessible to a wide range of chemistry laboratories. The resulting product is a valuable intermediate for the synthesis of novel compounds with potential applications in drug discovery and development.

References

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Kemira Sodium Borohydride NaBH4 An effective reducing agent. (n.d.). Ecochem. [Link]

  • CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol. (2020).
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). ResearchGate. [Link]

  • Reductive Transformations with Sodium Borohydride and Their Applications. (2026). ACS Publications. [Link]

Sources

Application

Using (2-Fluoro-3-methoxypyridin-4-yl)methanol as a building block in drug discovery

Executive Summary In the modern landscape of medicinal chemistry, the strategic incorporation of specialized chemical intermediates is paramount for developing highly selective and metabolically stable therapeutics. Fluo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the modern landscape of medicinal chemistry, the strategic incorporation of specialized chemical intermediates is paramount for developing highly selective and metabolically stable therapeutics. Fluorine-containing pyridine derivatives have emerged as pivotal structures, routinely integrated into FDA-approved drugs due to their profound impact on pharmacokinetics and target affinity[1].

This application note provides an in-depth, authoritative guide on utilizing (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5)[2] as a versatile building block. By detailing the pharmacological rationale, causality-driven synthetic workflows, and self-validating experimental protocols, this guide serves as a comprehensive resource for drug development professionals aiming to leverage this scaffold.

Pharmacological & Physicochemical Rationale

The precise engineering of the (2-Fluoro-3-methoxypyridin-4-yl)methanol scaffold offers a trifecta of advantages for structure-activity relationship (SAR) optimization:

  • 2-Fluoro Substitution : Fluorine’s high electronegativity withdraws electron density from the pyridine ring, significantly lowering the basicity (pKa) of the nitrogen. This reduction in basicity often correlates with decreased hERG liability and improved membrane permeability. Furthermore, the strong C-F bond blocks oxidative metabolism (e.g., by CYP450 enzymes) at the highly reactive ortho-position[3].

  • 3-Methoxy Substitution : The methoxy group acts as a potent hydrogen-bond acceptor while providing steric shielding to the adjacent positions. This can induce favorable conformational restrictions when the building block is incorporated into larger macrocycles or hinge-binding kinase inhibitors.

  • 4-Hydroxymethyl Handle : The primary alcohol provides a highly reactive, programmable vector for divergent synthesis, allowing rapid access to aldehydes, halides, and ethers without disturbing the inert pyridine core.

Logic Core Pyridine Scaffold F_sub 2-Fluoro Substitution Core->F_sub OMe_sub 3-Methoxy Substitution Core->OMe_sub CH2OH_sub 4-Hydroxymethyl Group Core->CH2OH_sub Effect1 Decreased pKa & Metabolic Stability F_sub->Effect1 Effect2 Steric Shielding & H-Bond Acceptor OMe_sub->Effect2 Effect3 Versatile Synthetic Handle CH2OH_sub->Effect3

Fig 1: Pharmacological and synthetic rationale for the building block scaffold.

Synthetic Workflows & Experimental Causality

To maximize the utility of this building block, researchers must convert the stable hydroxymethyl group into more reactive electrophilic centers. The two most critical transformations are oxidation to the corresponding aldehyde and halogenation to the benzylic bromide.

G SM (2-Fluoro-3-methoxypyridin-4-yl)methanol Aldehyde Oxidation (Aldehyde) SM->Aldehyde Dess-Martin Periodinane Halide Halogenation (Bromomethyl) SM->Halide CBr4, PPh3 Ether Mitsunobu (Etherification) SM->Ether ROH, DIAD, PPh3 Drug1 Reductive Amination Target Kinase Inhibitor Aldehyde->Drug1 Amine, NaBH(OAc)3 Drug2 Cross-Coupling Target GPCR Modulator Halide->Drug2 Suzuki/Negishi Drug3 SN2 Alkylation Target Protease Inhibitor Ether->Drug3 Deprotection

Fig 2: Divergent synthetic workflows utilizing (2-Fluoro-3-methoxypyridin-4-yl)methanol.

Causality in Reagent Selection
  • Oxidation : Dess-Martin Periodinane (DMP) is strictly preferred over Swern oxidation. Pyridine rings can occasionally interfere with the oxalyl chloride intermediates in Swern conditions if temperature control (-78 °C) fluctuates. DMP provides a mild, room-temperature alternative that prevents over-oxidation to the carboxylic acid while maintaining the integrity of the electron-deficient pyridine.

  • Halogenation : The Appel reaction (CBr4/PPh3) is selected over Phosphorus Tribromide (PBr3). PBr3 generates highly acidic HBr gas as a byproduct, which can protonate the pyridine nitrogen and complicate the reaction matrix. The Appel reaction proceeds under essentially neutral conditions, ensuring high yields without requiring aggressive basic workups.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 2-Fluoro-3-methoxypyridine-4-carbaldehyde

Objective: Generate a versatile electrophile for downstream reductive aminations.

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask under an argon atmosphere. Add (2-Fluoro-3-methoxypyridin-4-yl)methanol (1.00 g, 6.36 mmol, 1.0 eq) and anhydrous Dichloromethane (DCM) (30 mL) to achieve a ~0.2 M concentration.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add Dess-Martin Periodinane (3.24 g, 7.63 mmol, 1.2 eq) portion-wise over 10 minutes to control the mild exotherm.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • In-Process Control (IPC) & Validation: Spot the reaction on a silica TLC plate (Eluent: Hexanes/EtOAc 1:1).

    • Validation Check: The starting material ( Rf​≈0.2 , active to UV and KMnO4 stain) should be completely consumed. A new spot ( Rf​≈0.6 , active to UV and 2,4-DNPH stain) indicates successful aldehyde formation.

  • Quench & Workup: Pour the mixture into an Erlenmeyer flask containing 30 mL of a 1:1 mixture of saturated aqueous NaHCO3​ and saturated aqueous Na2​S2​O3​ . Causality: The thiosulfate reduces unreacted DMP, while the bicarbonate neutralizes the acetic acid byproduct, preventing product degradation. Stir vigorously for 30 minutes until the organic layer is clear.

  • Extraction: Separate the phases. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • NMR Confirmation: 1H NMR ( CDCl3​ ) will validate the product by the disappearance of the CH2​ singlet at ~4.7 ppm and the appearance of a sharp aldehyde proton singlet at ~10.1 ppm.

Protocol B: Synthesis of 4-(Bromomethyl)-2-fluoro-3-methoxypyridine

Objective: Generate a highly reactive benzylic halide for SN​2 alkylations or cross-coupling reactions.

Step-by-Step Methodology:

  • Setup: In a flame-dried flask under argon, dissolve the starting alcohol (1.00 g, 6.36 mmol, 1.0 eq) and Carbon Tetrabromide ( CBr4​ , 3.16 g, 9.54 mmol, 1.5 eq) in anhydrous DCM (30 mL). Cool to 0 °C.

  • Addition: Slowly add Triphenylphosphine ( PPh3​ , 2.50 g, 9.54 mmol, 1.5 eq) in small portions. Causality: The addition of PPh3​ initiates the formation of the reactive phosphonium intermediate and is highly exothermic; controlled addition prevents solvent boil-off and side reactions.

  • Propagation: Stir at 0 °C for 15 minutes, then warm to room temperature and stir for 1 hour.

  • In-Process Control (IPC) & Validation: Monitor via TLC (Eluent: Hexanes/EtOAc 3:1).

    • Validation Check: The product will appear as a highly non-polar spot ( Rf​≈0.8 , UV active), distinctly separated from the baseline-heavy triphenylphosphine oxide (TPPO) byproduct.

  • Workup: Do not perform an aqueous workup, as the benzylic bromide can be prone to hydrolysis. Instead, concentrate the reaction mixture directly onto silica gel (~5 g) under reduced pressure.

  • Purification: Load the dry silica onto a pre-packed flash chromatography column. Elute with a gradient of 0-20% EtOAc in Hexanes to cleanly separate the product from TPPO.

  • NMR Confirmation: 1H NMR ( CDCl3​ ) will validate the product through a diagnostic upfield shift of the CH2​ protons from ~4.7 ppm (hydroxyl-adjacent) to ~4.4 ppm (bromide-adjacent).

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Scaffold | Property | Value | Causality / Significance in Drug Design | | :--- | :--- | :--- | | CAS Number | 1227564-29-5 | Unique identifier for sourcing and regulatory tracking[2]. | | Molecular Formula | C7​H8​FNO2​ | Base mass for stoichiometric calculations. | | Molecular Weight | 157.14 g/mol | High atom economy; leaves ample molecular weight budget for the final drug candidate. | | Fluorine Position | C-2 | Lowers pyridine pKa, increases lipophilicity, and blocks CYP450-mediated ortho-oxidation[3],[1]. |

Table 2: Summary of Downstream Transformations and Analytical Tracking | Transformation | Reagents | Expected Yield | TLC Rf​ (Hex/EtOAc 1:1) | Diagnostic 1H NMR Shift ( CDCl3​ ) | | :--- | :--- | :--- | :--- | :--- | | Starting Material | N/A | N/A | ~0.2 ( KMnO4​ +) | ~4.7 ppm (s, 2H, CH2​ -OH) | | Aldehyde | DMP, DCM | 85-90% | ~0.6 (2,4-DNPH +) | ~10.1 ppm (s, 1H, CHO) | | Bromide | CBr4​ , PPh3​ , DCM | 75-85% | ~0.8 (UV +) | ~4.4 ppm (s, 2H, CH2​ -Br) |

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. - 3

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed - 1

  • (2-fluoro-3-methoxypyridin-4-yl)methanol Product Specification - Sigma-Aldrich - 2

Sources

Method

Application Note: Selective Oxidation of (2-Fluoro-3-methoxypyridin-4-yl)methanol to 2-Fluoro-3-methoxyisonicotinaldehyde

Executive Summary & Strategic Rationale The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern drug discovery, particularly in the development of targeted therapeutics such as kinase i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of highly functionalized pyridine building blocks is a cornerstone of modern drug discovery, particularly in the development of targeted therapeutics such as kinase inhibitors and CNS-active agents . The compound 2-fluoro-3-methoxyisonicotinaldehyde is a highly sought-after electrophilic intermediate. The exceptionally strong C–F bond provides metabolic stability and orthogonal reactivity compared to its bromo- or iodo-analogs. This allows for selective downstream functionalizations (e.g., reductive aminations or olefinations) without risking unwanted oxidative addition at the 2-position during subsequent palladium-catalyzed cross-couplings .

Converting the precursor, (2-fluoro-3-methoxypyridin-4-yl)methanol, to its corresponding aldehyde requires a strictly chemoselective oxidation strategy. The primary synthetic challenge is avoiding over-oxidation to the carboxylic acid. Furthermore, the electron-withdrawing 2-fluoro group increases the electrophilicity of the resulting aldehyde, making it highly prone to hydrate formation (gem-diol) in aqueous conditions. Therefore, mild, anhydrous, or highly selective surface-active oxidants must be employed to ensure high yields and purity.

Evaluation of Oxidation Strategies

To establish a self-validating and scalable workflow, three common oxidation strategies were evaluated for this specific pyridylic substrate. The quantitative and qualitative parameters are summarized below to guide reagent selection based on project scale.

Oxidation StrategyKey ReagentsSelectivity for Pyridylic AlcoholsScalability & SafetyKey ByproductsStrategic Recommendation
Manganese Dioxide Activated MnO₂, DCM or TolueneExcellent (No over-oxidation)High (Safe, but requires 10-15 eq mass excess)MnO, H₂OIdeal for large-scale (>10g) synthesis campaigns.
Dess-Martin Periodinane DMP, Anhydrous DCMExcellent (Extremely mild)Moderate (DMP is shock-sensitive at massive scale)Iodinane, Acetic AcidIdeal for rapid, discovery-scale (<10g) synthesis.
Swern Oxidation Oxalyl Chloride, DMSO, Et₃NGood (Avoids over-oxidation)Moderate (Requires cryogenic -78 °C conditions)DMS, CO₂, CO, Et₃N·HClViable alternative if DMP/MnO₂ are unavailable.

Experimental Protocols & Causality

The following protocols have been designed as self-validating systems. Every operational step includes a mechanistic or physical rationale (causality) so that the executing scientist can troubleshoot in real-time.

Protocol A: Dess-Martin Periodinane (DMP) Oxidation (Discovery Scale, 1-10 mmol)

Strategic Rationale: DMP is a hypervalent iodine(V) reagent that operates under extremely mild conditions at room temperature, completely suppressing over-oxidation to the carboxylic acid .

  • Reaction Setup: Dissolve (2-Fluoro-3-methoxypyridin-4-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

    • Causality: Utilizing strictly anhydrous DCM prevents the highly electrophilic product from forming an aldehyde hydrate, which can stall the oxidation equilibrium and complicate product isolation.

  • Oxidant Addition: Cool the solution to 0 °C. Add Dess-Martin Periodinane (1.2 eq) portion-wise, then remove the ice bath and allow the mixture to warm to room temperature.

    • Causality: A slight stoichiometric excess ensures complete conversion. Initiating the reaction at 0 °C controls the initial exothermic ligand exchange between the alcohol and the hypervalent iodine center.

  • Reaction Monitoring: Stir for 1-2 hours.

    • Causality: DMP oxidations of benzylic/pyridylic alcohols are exceptionally fast. Prolonged exposure is unnecessary and can lead to trace decomposition of the methoxy group.

  • Self-Validating Quench: Once complete, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃ (equal to the reaction volume). Stir vigorously for 30 minutes.

    • Causality & Validation: This is a critical self-validating step. The reaction mixture will initially appear as a cloudy white suspension. The Na₂S₂O₃ reduces unreacted DMP and the iodinane byproduct into water-soluble iodine species, while NaHCO₃ neutralizes the acetic acid generated during the reaction. The visual transition from a cloudy suspension to a clear, distinct biphasic system confirms the successful neutralization and reduction of the oxidants. Neutralizing the acetic acid is vital; otherwise, the basic pyridine nitrogen becomes protonated and is lost to the aqueous layer.

  • Isolation: Separate the organic layer. Extract the aqueous layer once with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure aldehyde.

Protocol B: Activated Manganese Dioxide (MnO₂) Oxidation (Scale-Up, >10 mmol)

Strategic Rationale: Activated MnO₂ is a heterogeneous oxidant highly specific for allylic, benzylic, and pyridylic alcohols. It is highly cost-effective for scale-up and avoids the generation of stoichiometric soluble organic waste .

  • Setup: Dissolve the alcohol (1.0 eq) in toluene (0.2 M).

  • Oxidant Addition: Add activated MnO₂ (10-15 eq by weight).

    • Causality: Because this is a heterogeneous reaction, oxidation occurs entirely on the surface of the MnO₂ lattice. A massive stoichiometric mass excess is required to provide sufficient surface area for the reaction to proceed to completion.

  • Heating: Heat the suspension to 80 °C for 12-24 hours.

    • Causality: Heterogeneous oxidations are diffusion-limited. Thermal energy is required to drive the surface interactions and product desorption.

  • Filtration & Recovery: Filter the hot mixture through a tightly packed pad of Celite. Wash the black filter cake thoroughly with hot ethyl acetate or hot toluene.

    • Causality: The highly polar aldehyde product can strongly adsorb to the massive surface area of the MnO₂. Washing with hot, polar-compatible solvent ensures maximum recovery of the product and prevents yield attrition.

  • Concentration: Evaporate the filtrate to yield the crude aldehyde. The product is typically >95% pure by NMR and requires no further chromatographic purification.

Analytical Characterization & Reaction Monitoring

To ensure the integrity of the self-validating workflow, confirm the transformation using the following analytical benchmarks:

  • LC-MS Analysis: The starting alcohol exhibits an [M+H]+ of 158.1. Upon successful oxidation, the mass will shift to [M+H]+ = 156.1.

  • ¹H NMR (CDCl₃): The diagnostic marker for the starting material is the methylene (–CH₂OH) doublet/singlet at approximately 4.7 ppm. Successful conversion is validated by the complete disappearance of this peak and the emergence of a sharp, highly deshielded aldehyde proton singlet far downfield at roughly 10.3–10.5 ppm.

  • TLC Monitoring: Using a 1:1 Hexanes/Ethyl Acetate system, the target aldehyde will run significantly higher (less polar, higher Rf​ ) than the hydrogen-bonding starting alcohol.

Mechanistic Pathway Diagram

Below is the mechanistic workflow for the homogeneous Dess-Martin Periodinane oxidation of the pyridylic alcohol, illustrating the critical ligand exchange and elimination steps.

DMP_Oxidation_Mechanism Alcohol (2-Fluoro-3-methoxypyridin-4-yl)methanol (Primary Alcohol) Intermediate Alkoxyperiodinane Intermediate (Ligand Exchange: -AcOH) Alcohol->Intermediate Nucleophilic Attack DMP Dess-Martin Periodinane (DMP) (Hypervalent Iodine(V)) DMP->Intermediate Ligand Exchange TS Transition State (Intramolecular Proton Transfer) Intermediate->TS Base-assisted (AcO-) Product 2-Fluoro-3-methoxyisonicotinaldehyde (Target Aldehyde) TS->Product Elimination Byproduct Iodinane Byproduct + AcOH (Iodine(III) species) TS->Byproduct Leaving Group Departure

Mechanistic pathway of the Dess-Martin Periodinane (DMP) oxidation of the pyridylic alcohol.

References

  • Title: The design of experiments (DoE) in optimization of an aerobic flow Pd-catalyzed oxidation of alcohol towards an important aldehyde precursor in the synthesis of phosphatidylinositide 3-kinase inhibitor (CPL302415) Source: National Library of Medicine (NIH PMC) URL: [Link]

  • Title: Dess-Martin Oxidation Source: Organic Chemistry Portal URL: [Link]

  • Title: Alcohol oxidation Source: Wikipedia URL: [Link]

Application

Application Note: Utilizing (2-Fluoro-3-methoxypyridin-4-yl)methanol in the Design and Synthesis of Next-Generation Agrochemicals

Executive Summary The development of modern crop protection agents relies heavily on the strategic incorporation of fluorinated heterocycles. (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) [1] has emerged a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of modern crop protection agents relies heavily on the strategic incorporation of fluorinated heterocycles. (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) [1] has emerged as a highly versatile, multi-functional building block for the synthesis of novel fungicides, herbicides, and insecticides. Fluorinated pyridines are prioritized in agrochemical discovery pipelines because they impart superior metabolic stability, optimal lipophilicity, and enhanced target-binding affinity[2]. Commercial successes such as the fungicides Flupicolide and Fluopimomide highlight the critical role of the fluoropyridine pharmacophore in managing devastating agricultural pathogens like Oomycetes and Rhizoctonia[3],[4].

This application note provides a comprehensive guide for researchers and drug development professionals on how to effectively utilize (2-Fluoro-3-methoxypyridin-4-yl)methanol in synthetic workflows, detailing mechanistic rationale, optimized protocols, and biological profiling strategies.

Structural and Mechanistic Rationale

The unique physicochemical properties of (2-Fluoro-3-methoxypyridin-4-yl)methanol stem from its specific substitution pattern, which dictates both its synthetic reactivity and its biological efficacy:

  • 2-Fluoro Substituent : The highly electronegative fluorine atom withdraws electron density from the pyridine ring, lowering the pKa of the basic nitrogen. This modification prevents unwanted protonation in physiological environments, increases overall lipophilicity (logP) for better penetration of fungal cell walls, and sterically blocks oxidative degradation by plant and fungal cytochrome P450 enzymes[2].

  • 3-Methoxy Group : Acting as a strong hydrogen-bond acceptor, the methoxy group plays a critical role in anchoring the molecule within the binding pockets of target proteins (e.g., oxysterol-binding proteins). Synthetically, its electron-donating nature via resonance partially offsets the electron-withdrawing effect of the fluorine, stabilizing the ring against premature nucleophilic attack.

  • 4-Hydroxymethyl Group : This primary alcohol serves as the primary synthetic handle. It can be oxidized to an aldehyde or carboxylic acid, or converted into a potent electrophile (via halogenation or mesylation) to facilitate etherification, amidation, or cross-coupling reactions.

Synthetic Strategy & Workflow

To integrate this building block into a high-throughput lead optimization cycle, the hydroxymethyl group is typically activated and subsequently diversified. By coupling the activated pyridine with various substituted phenols or amines, researchers can rapidly generate a library of candidates mimicking the structural motifs of established agrochemicals[3].

G SM Starting Material (2-Fluoro-3-methoxypyridin-4-yl)methanol Act Activation (Bromination / Mesylation) SM->Act PBr3, DCM 0°C to RT Coupling Diversification (Etherification / Amidation) Act->Coupling Nucleophile, Base DMF, 60°C Screen High-Throughput In Vitro Screening Coupling->Screen Library Generation Opt Lead Optimization (SAR Analysis) Screen->Opt Hit Identification Opt->SM Iterative Design

Fig 1: Synthetic workflow and lead optimization cycle for fluoropyridine agrochemicals.

Experimental Protocols: Synthesis of 4-(Aryloxymethyl)-2-fluoro-3-methoxypyridine

The following protocol details the two-step conversion of (2-Fluoro-3-methoxypyridin-4-yl)methanol into a lipophilic aryloxymethyl ether, a structural motif common in modern oomycete-targeting fungicides.

Step A: Activation via Bromination

Objective: Convert the primary alcohol into a reactive benzyl-like bromide.

  • Reagents: (2-Fluoro-3-methoxypyridin-4-yl)methanol (1.0 eq), Phosphorus tribromide (PBr₃) (1.2 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the starting material in anhydrous DCM under a strict argon atmosphere.

    • Cool the reaction vessel to 0 °C using an ice-water bath.

    • Add PBr₃ dropwise over 15 minutes to control the exothermic reaction.

    • Remove the ice bath and stir at room temperature for 2 hours.

    • Quench carefully with saturated aqueous NaHCO₃ at 0 °C. Extract the aqueous layer with DCM (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Mechanistic Causality: Anhydrous conditions are mandatory. PBr₃ reacts violently with ambient moisture to form hydrobromic and phosphorous acids, which would protonate the pyridine nitrogen and lead to substrate degradation. The dropwise addition at 0 °C prevents thermal decomposition of the intermediate phosphite ester.

  • Self-Validation (IPC): Monitor reaction completion via TLC (Hexanes/EtOAc 3:1). The polar alcohol spot will disappear, replaced by a higher-Rf, UV-active spot. ¹H NMR validation of the crude product will show the disappearance of the hydroxyl proton and a distinct upfield shift of the methylene singlet from ~4.7 ppm (CH₂-OH) to ~4.4 ppm (CH₂-Br).

Step B: Diversification via Etherification

Objective: Couple the bromide intermediate with 2,6-difluorophenol to generate the final agrochemical candidate.

  • Reagents: 4-(Bromomethyl)-2-fluoro-3-methoxypyridine (1.0 eq), 2,6-Difluorophenol (1.1 eq), Potassium carbonate (K₂CO₃) (2.0 eq), Anhydrous N,N-Dimethylformamide (DMF).

  • Procedure:

    • Suspend K₂CO₃ in anhydrous DMF and add 2,6-difluorophenol. Stir for 30 minutes at room temperature to pre-form the phenoxide ion.

    • Add the bromide intermediate (from Step A) dissolved in a minimal volume of DMF.

    • Heat the reaction mixture to 60 °C for 4 hours.

    • Cool to room temperature, dilute with distilled water, and extract with Ethyl Acetate (3x).

    • Wash the combined organic layers with brine (5x) to remove residual DMF, dry over Na₂SO₄, and purify via flash chromatography.

  • Mechanistic Causality: K₂CO₃ is specifically selected as a mild, heterogeneous base. It is sufficiently basic to deprotonate the phenol (pKa ~ 7.1) but weak enough to prevent unwanted Nucleophilic Aromatic Substitution (S_NAr) at the highly electrophilic 2-fluoro position of the pyridine ring.

Table 1: Optimization of Etherification Reaction Conditions

EntryBaseSolventTemp (°C)Yield (%)Observation / Causality
1NaHTHF0 to RT45Strong base caused competitive S_NAr at the 2-fluoro position.
2K₂CO₃Acetone6062Incomplete conversion due to poor solubility of the phenoxide.
3K₂CO₃ DMF 60 89 Optimal conditions; high solubility and minimal side reactions.
4Cs₂CO₃MeCN8081Good yield, but higher reagent cost makes it less viable for scale-up.
  • Self-Validation (IPC): LC-MS analysis of the crude mixture must confirm the desired mass [M+H]⁺. The rigorous 5x brine wash is a critical self-validating purification step; failure to remove DMF completely will suppress crystallization and skew subsequent in vitro bioassay concentrations.

Biological Profiling & Mode of Action

Once synthesized, libraries derived from (2-Fluoro-3-methoxypyridin-4-yl)methanol are typically screened against agricultural pathogens such as Phytophthora infestans (late blight). Modern fluorinated heterocycles often exert their fungicidal activity by inhibiting the Oxysterol-Binding Protein (OSBP) or disrupting the fungal cytoskeleton[3],[4].

In the OSBP inhibition pathway, the 3-methoxy group of the pyridine acts as a crucial hydrogen-bond acceptor within the target's binding pocket, while the fluorinated scaffold ensures the molecule survives the plant's metabolic defenses long enough to reach the pathogen.

MoA Agro Fluorinated Pyridine Derivative OSBP Oxysterol-Binding Protein (OSBP) Agro->OSBP High-affinity binding (H-bond via Methoxy) Lipid Lipid Transport (Ergosterol/Cholesterol) OSBP->Lipid Blocked Membrane Membrane Biogenesis Arrest Lipid->Membrane Depletion of Sterols Death Mycelial Growth Inhibition & Pathogen Death Membrane->Death Loss of Integrity

Fig 2: Proposed Mode of Action (MoA) via Oxysterol-Binding Protein (OSBP) inhibition.

References

  • [1] Title: (2-fluoro-3-methoxypyridin-4-yl)methanol - Sigma-Aldrich Source: sigmaaldrich.com URL:

  • [2] Title: (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients Source: researchgate.net URL:

  • [3] Title: Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation Source: rhhz.net URL:

  • [4] Title: Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide Source: benchchem.com URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for (2-Fluoro-3-methoxypyridin-4-yl)methanol Synthesis

Welcome to the Application Support Center. As drug development professionals, you know that functionalizing highly substituted pyridines is notoriously prone to regioselectivity issues and poor mass recovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, you know that functionalizing highly substituted pyridines is notoriously prone to regioselectivity issues and poor mass recovery. The synthesis of (2-Fluoro-3-methoxypyridin-4-yl)methanol from 2-fluoro-3-methoxypyridine[1] is a critical two-step sequence involving Directed Ortho-Metalation (DoM) followed by hydride reduction.

This guide is engineered to help you troubleshoot bottlenecks, understand the mechanistic causality behind each reagent choice, and implement self-validating protocols to push your isolated yields above 85%.

Mechanistic Overview & Reaction Workflow

The synthesis relies on the synergistic directing effects of the C2-fluorine and C3-methoxy groups. These heteroatoms coordinate the lithium cation, dramatically lowering the activation energy for deprotonation at the C4 position via the Complex-Induced Proximity Effect (CIPE)[2].

G SM 2-Fluoro-3-methoxy pyridine Lithium C4-Lithiated Intermediate SM->Lithium LDA, THF -78 °C, 2h Aldehyde 2-Fluoro-3-methoxy isonicotinaldehyde Lithium->Aldehyde DMF -78 °C to RT Product (2-Fluoro-3-methoxy pyridin-4-yl)methanol Aldehyde->Product NaBH4, MeOH 0 °C to RT

Fig 1. Two-step synthetic workflow for (2-Fluoro-3-methoxypyridin-4-yl)methanol via DoM.

Self-Validating Experimental Protocols

To ensure reproducibility, do not treat these steps as a simple recipe. You must monitor the physical state of the reaction.

Protocol A: Directed Ortho-Metalation (DoM) & Formylation

Objective: Synthesize the intermediate 2-fluoro-3-methoxypyridine-4-carbaldehyde[3]. Causality: Lithium diisopropylamide (LDA) is selected over alkyllithiums to prevent nucleophilic aromatic substitution (SNAr) at the highly activated C2-fluorine[4]. Strict cryogenic control (-78 °C) is required to freeze the kinetically favored C4-lithiated intermediate and prevent thermodynamic drift to the C6 position[2].

Step-by-Step Methodology:

  • Flame-dry a Schlenk flask under vacuum and backfill with dry N₂ (repeat 3x).

  • Charge the flask with anhydrous THF (10 mL/mmol) and diisopropylamine (1.1 equiv). Cool to -78 °C using a dry ice/acetone bath.

  • Add n-BuLi (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 min at 0 °C to ensure complete LDA formation, then cool back to -78 °C.

  • Add 2-fluoro-3-methoxypyridine (1.0 equiv) dropwise over 15 minutes. Stir at -78 °C for 2 hours.

  • Add anhydrous DMF (1.5 equiv) dropwise. Stir for 1 hour at -78 °C, then remove the cooling bath and allow the mixture to warm to 0 °C over 30 minutes.

  • Quench vigorously with saturated aqueous NH₄Cl. Extract with EtOAc (3x).

  • Wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

Self-Validation Checkpoint: Upon addition of the pyridine substrate (Step 4), the solution must transition from colorless to a deep yellow/orange. This colorimetric shift is the visual confirmation of the C4-lithiated species. If the solution turns dark brown or black, the internal temperature has exceeded -60 °C, indicating decomposition.

Protocol B: Aldehyde Reduction & Isolation

Objective: Convert the aldehyde intermediate to the final alcohol. Causality: Methanol is used as the solvent because it reacts with NaBH₄ to form reactive alkoxyborohydride species, accelerating the reduction. A mixed-solvent extraction is mandated because the resulting pyridine-methanol is highly polar and will partition poorly into pure EtOAc.

Step-by-Step Methodology:

  • Dissolve 2-fluoro-3-methoxyisonicotinaldehyde (1.0 equiv) in anhydrous Methanol (5 mL/mmol). Cool to 0 °C.

  • Add NaBH₄ (1.2 equiv) portion-wise to control hydrogen evolution.

  • Stir at 0 °C for 30 mins, then warm to room temperature for 1 hour.

  • Quench carefully with Acetone (2.0 equiv) to selectively destroy excess hydride without generating excessive heat. Concentrate the solvent in vacuo.

  • Dilute the residue with saturated aqueous NaCl (salting out).

  • Extract with a 4:1 mixture of EtOAc:Isopropanol (3x).

  • Dry over Na₂SO₄, filter, and concentrate to afford the pure product.

Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting aldehyde will appear as a high-Rf spot (~0.6) that is strongly UV-active. The product alcohol will appear as a highly polar, low-Rf spot (~0.2) that stains intensely with KMnO₄. Complete disappearance of the Rf 0.6 spot validates the reaction.

Quantitative Data Center

Use the following empirical data to optimize your reagent selection and workup strategy.

Table 1: Base Selection for DoM of 2-Fluoro-3-methoxypyridine

Base System Temp (°C) C4-Lithiation Yield Mechanistic Notes & Side Reactions
LDA -78 >85% Kinetic control; excellent regioselectivity[2].
LTMP -78 >90% Superior steric bulk; completely suppresses C6 attack[2].
n-BuLi -78 <40% Fails due to high SNAr displacement of the C2-Fluorine[4].

| LDA | -20 | <50% | Isomerization to C6-lithiated species (Thermodynamic sink). |

Table 2: Extraction Optimization for (2-Fluoro-3-methoxypyridin-4-yl)methanol

Solvent System Aqueous Phase Treatment Mass Recovery Yield
Pure EtOAc None 30 - 40%
Pure DCM None 25 - 35%
Pure EtOAc NaCl (Saturated) 55 - 65%

| EtOAc : iPrOH (4:1) | NaCl (Saturated) | >90% |

Troubleshooting & FAQs (Yield Optimization)

CIPE LDA LDA (Non-Nucleophilic Base) Coord Pre-lithiation Complex (Li+ coordinates to OMe & F) LDA->Coord THF, -78 °C Deprot Regioselective Deprotonation at C4 (Kinetic Control) Coord->Deprot T < -70 °C (High Yield) Side C6 Deprotonation (Thermodynamic Sink) Coord->Side T > -40 °C (Isomerization/Loss of Yield)

Fig 2. Temperature dependence of the CIPE-directed ortho-metalation pathway.

Q: My overall yield is stuck below 40%, and the DoM step seems to be the bottleneck. How can I improve the lithiation efficiency? A: The primary cause of low yield in the DoM of methoxypyridines is the loss of regioselectivity[2]. While the C3-methoxy and C2-fluoro groups synergistically direct lithiation to the C4 position, this is strictly a kinetically controlled process. If your internal reaction temperature rises above -70 °C (often due to adding the substrate too quickly), the lithium species will isomerize to the thermodynamically more stable C6 position or undergo nucleophilic ring-opening. Actionable Fix: Ensure strict cryogenic control. If C6-metalation persists, switch your base from LDA to Lithium tetramethylpiperidide (LTMP). LTMP's enhanced steric bulk completely suppresses C6 attack, pushing C4-lithiation yields above 90%[2].

Q: I am using n-BuLi for the deprotonation to save time, but I'm getting a complex mixture with very little of the desired aldehyde. Why? A: Never use straight alkyllithium reagents (like n-BuLi or sec-BuLi) for this specific substrate. The C2-fluorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr). n-BuLi acts as a strong nucleophile before it acts as a base, leading to the direct displacement of the fluorine atom to form 2-butyl-3-methoxypyridine[4]. You must use non-nucleophilic dialkylamide bases[2].

Q: The reduction of the aldehyde goes to completion by TLC, but my isolated yield of the alcohol is terrible after aqueous workup. Where is my product? A: Your product is stuck in the aqueous phase. (2-Fluoro-3-methoxypyridin-4-yl)methanol is highly polar and readily forms strong hydrogen bond networks with water. Standard extractions with pure ethyl acetate or dichloromethane will leave up to 60% of the product behind (See Table 2). Actionable Fix: Saturate the aqueous layer with NaCl to decrease aqueous solubility, and extract using a 4:1 mixture of EtOAc and Isopropanol (iPrOH). The iPrOH disrupts the hydration sphere around the pyridine-methanol, drastically increasing the partition coefficient into the organic phase.

Q: I'm seeing a lot of unreacted starting material after the DMF quench. What went wrong? A: This is almost always an issue with the quality of your electrophile. DMF is highly hygroscopic. If your DMF contains even trace amounts of water, it will act as a proton source, quenching the C4-lithiated intermediate back to the starting 2-fluoro-3-methoxypyridine before formylation can occur. Actionable Fix: Distill your DMF over CaH₂ or purchase strictly anhydrous DMF packaged under argon.

References

  • PubChem Compound Summary for CID 45079809, 2-Fluoro-3-methoxypyridine. National Center for Biotechnology Information. URL:[Link]

  • Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization? The Journal of Organic Chemistry, ACS Publications. URL:[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme Connect. URL:[Link]

  • 2-fluoro-3-methoxypyridine-4-carbaldehyde — Chemical Substance Information. NextSDS. URL:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of (2-Fluoro-3-methoxypyridin-4-yl)methanol

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with isolating highly pure (2-Fluoro-3-methoxypyridin-4-yl)methanol.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals tasked with isolating highly pure (2-Fluoro-3-methoxypyridin-4-yl)methanol.

Physicochemical Profile & Purification Strategy

(2-Fluoro-3-methoxypyridin-4-yl)methanol is a highly functionalized heteroaromatic compound. Its purification behavior is dictated by three critical structural features:

  • Hydroxymethyl Group (-CH₂OH): Acts as both a strong hydrogen bond donor and acceptor. This heavily influences solubility in polar solvents and increases the risk of trapping protic solvents (like water or methanol) in the crystal lattice[1].

  • 2-Fluoro Substituent: Strongly electron-withdrawing, which lowers the basicity (pKa) of the pyridine nitrogen, reducing its tendency to form salts but increasing overall lipophilicity.

  • 3-Methoxy Group: Provides steric hindrance and additional hydrogen-bond accepting capability.

Due to these competing polar and lipophilic interactions, a two-solvent (mixed-solvent) recrystallization is the most effective method for achieving >99% purity, provided the crude material is reasonably pure (>80%) prior to crystallization[2].

Diagnostic Purification Workflow

Before selecting a purification method, assess the crude purity via LC-MS or quantitative NMR. Use the decision tree below to determine the optimal path.

PurificationWorkflow Crude Crude (2-Fluoro-3-methoxypyridin-4-yl)methanol PurityCheck Assess Crude Purity (LC-MS / qNMR) Crude->PurityCheck HighPurity Purity ≥ 80% PurityCheck->HighPurity Proceed to crystallization LowPurity Purity < 80% PurityCheck->LowPurity Pre-purification required Recryst Two-Solvent Recrystallization (EtOAc / Heptane) HighPurity->Recryst Flash Silica Gel Chromatography (EtOAc / Heptane Gradient) LowPurity->Flash Flash->Recryst Combine pure fractions Oiling Issue: Oiling Out (Liquid Phase Separation) Recryst->Oiling If saturation > melting point Pure Pure Crystalline Product (>99% Purity) Recryst->Pure Ideal slow cooling Trituration Remediation: Reheat, Add EtOAc, Seed/Triturate Oiling->Trituration Trituration->Pure Forced nucleation

Diagnostic workflow for purifying (2-Fluoro-3-methoxypyridin-4-yl)methanol based on crude purity.

Solvent Selection Matrix

Selecting the correct solvent pair is critical. The ideal system uses a "good" solvent that breaks hydrogen bonds at high temperatures and a "poor" (anti-solvent) that forces precipitation upon cooling[2].

Solvent System (Good / Poor)Boiling Points (°C)SuitabilityMechanistic Causality
Ethyl Acetate / Heptane 77 / 98Excellent EtOAc disrupts the -CH₂OH hydrogen bonding network. Heptane effectively reduces the dielectric constant to force precipitation without trapping protic solvents.
Toluene / Heptane 110 / 98Good Excellent for removing highly lipophilic impurities. However, the high boiling point of toluene requires careful heating to avoid thermal degradation.
Methanol / Water 65 / 100Poor The hydroxymethyl group strongly hydrogen-bonds with water, often leading to hydrate formation, trapped solvent, or intractable "oiling out"[1].
DCM / Hexanes 39 / 68Moderate DCM boils too low for an effective hot recrystallization temperature gradient. Hexanes are more volatile and neurotoxic than heptane.

Standard Operating Procedure: Two-Solvent Recrystallization

This self-validating protocol utilizes the highly effective Ethyl Acetate/Heptane system.

Step 1: Initial Dissolution Place the crude (2-Fluoro-3-methoxypyridin-4-yl)methanol in an Erlenmeyer flask. Add the absolute minimum volume of boiling Ethyl Acetate required to completely dissolve the solid. Causality: Using excess "good" solvent is the primary cause of low recovery yields. The solution must be fully saturated at the boiling point to ensure maximum precipitation upon cooling.

Step 2: Hot Filtration (Optional but Recommended) If insoluble particulates or colored impurities remain, add a small amount of activated charcoal, boil briefly, and perform a hot gravity filtration through fluted filter paper[1]. Pre-warm the funnel with hot solvent to prevent premature crystallization on the filter paper[2].

Step 3: Anti-Solvent Addition While maintaining the solution at a gentle boil on a hot plate, add hot Heptane dropwise. Continue addition until a faint, persistent cloudiness (turbidity) is observed in the solution[2]. Causality: The turbidity acts as a self-validating indicator that the solution has reached the exact saturation point at the boiling temperature due to the lowered solubility in the mixed solvent system.

Step 4: Clarification and Cooling Add 1-2 drops of boiling Ethyl Acetate just until the solution becomes clear again[2]. Remove the flask from the heat source. Allow it to cool slowly and undisturbed to room temperature, then transfer to an ice bath for 15-30 minutes. Causality: Slow cooling allows for the formation of a highly ordered crystal lattice, which naturally excludes structurally dissimilar impurities. Rapid cooling causes crash-precipitation, trapping impurities within the solid matrix.

Step 5: Isolation Collect the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with a minimal volume of ice-cold 1:5 EtOAc/Heptane mixture to remove residual mother liquor[2]. Dry thoroughly under vacuum.

Troubleshooting & FAQs

Q1: My compound is "oiling out" instead of forming crystals. Why does this happen and how do I fix it? A1: "Oiling out" occurs when the target compound separates from the solution as a liquid phase rather than a solid. This happens when the temperature at which the solution becomes saturated is higher than the melting point of the impure mixture[1]. Because of the hydroxymethyl group, (2-Fluoro-3-methoxypyridin-4-yl)methanol can form super-cooled, viscous hydrogen-bonded networks. Resolution: Reheat the mixture until the oil redissolves. Add a small amount of the "good" solvent (EtOAc) to lower the saturation temperature below the melting point[1]. Allow it to cool again. If oiling persists, you can induce nucleation by adding a seed crystal of pure product or by scratching the inside of the flask with a glass rod.

Q2: I have co-eluting regioisomers from the synthesis step (e.g., 2-fluoro-5-methoxypyridin-4-yl)methanol). Will recrystallization separate them? A2: It is notoriously difficult to separate closely related pyridine regioisomers by recrystallization alone. Because they share similar molecular volumes and functional groups, they often undergo isomorphic co-crystallization (forming a mixed crystal lattice). Resolution: If your crude contains >10-15% regioisomers, do not rely on recrystallization. Perform silica gel flash chromatography first (eluting with an EtOAc/Heptane gradient) to separate the isomers[3], then use recrystallization as a final polishing step to reach >99% purity.

Q3: Why is my yield so low after recrystallization? A3: The most common culprit is using too much "good" solvent during the initial dissolution step, which keeps the compound dissolved even at cold temperatures[1]. Resolution: Always add the boiling solvent dropwise until just dissolved. If you suspect you have used too much solvent, boil off the excess on a hot plate to concentrate the solution before adding the anti-solvent[2]. You can also concentrate the leftover mother liquor under reduced pressure to harvest a "second crop" of crystals, though this crop will be of slightly lower purity.

Q4: Can I use Methanol as the primary solvent? A4: While the compound is highly soluble in methanol, it is generally discouraged for final purification. The hydroxymethyl group can strongly hydrogen-bond with methanol, leading to solvent trapping within the crystal lattice (solvates). This will artificially inflate your yield and show up as a persistent singlet (~3.34 ppm) in your ¹H-NMR spectrum, even after extended vacuum drying.

References

  • [3] Title: Pyridine, 2-fluoro-3-methoxy- (9CI) Synthesis Source: ChemicalBook URL:

  • [1] Title: Technical Support Center: Purifying Pyridine Derivatives with Recrystallization Source: Benchchem URL:

  • Title: RECRYSTALLISATION Source: University of Calgary URL:

  • [2] Title: Two-Solvent Recrystallization Guide Source: MIT OpenCourseWare URL:

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of (2-Fluoro-3-methoxypyridin-4-yl)methanol

Welcome to the Technical Support Center for (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5). This compound is a highly functionalized pyridine building block widely used in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5). This compound is a highly functionalized pyridine building block widely used in medicinal chemistry and drug development. However, its unique structural features—specifically the highly activated 2-fluoro group and the primary alcohol—make it exceptionally vulnerable to specific degradation pathways during long-term storage.

This guide provides drug development professionals with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure absolute structural integrity over time.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: My LC-MS shows a degradant with a mass shift of approximately -2 Da. Is this oxidation or hydrolysis?

This is a classic analytical trap. Both degradation pathways result in a ~2 Da mass loss, but they occur via entirely different mechanisms and require different mitigation strategies.

  • Hydrolysis (-1.995 Da): The 2-fluoro group undergoes Nucleophilic Aromatic Substitution (SNAr) with ambient moisture to form a 2-pyridone derivative. (Loss of F [18.998 Da], gain of OH[17.003 Da]).

  • Oxidation (-2.016 Da): The hydroxymethyl group oxidizes to an aldehyde. (Loss of 2H [2.016 Da]).

Causality & Insight: The highly electronegative fluorine atom at the C2 position strongly withdraws electron density, rendering the ortho-carbon highly electrophilic and exceptionally vulnerable to basic, acidic, or even neutral hydrolysis 1. Simultaneously, the pyridinyl methanol moiety is prone to oxidative metabolism and auto-oxidation 2. Resolution: Do not rely solely on low-resolution single-quadrupole MS. Use High-Resolution Mass Spectrometry (HRMS) to differentiate the exact mass. Practically, reverse-phase HPLC (C18) is the most robust diagnostic tool: the 2-pyridone hydrolysis product is significantly more polar and will elute much earlier than the parent API, whereas the aldehyde oxidation product is less polar and will elute later.

Q2: Why does the 2-fluoro group hydrolyze so easily in the solid state, even without a strong base or acid?

Causality & Insight: Solid-state degradation is driven by micro-environmental moisture. The 2-fluoropyridine ring is highly activated; the synergistic electron-withdrawing effects of the ring nitrogen and the fluorine atom significantly lower the activation energy for nucleophilic attack. Even trace water trapped in the crystal lattice or absorbed from the atmosphere during brief container openings can initiate SNAr over months of storage. This is thermodynamically driven by the stability of the resulting 2-pyridone tautomer 1. Resolution: Standard screw-cap vials are insufficient as they allow moisture ingress over time. Storage must include aggressive, secondary desiccation (see Protocol below).

Q3: We store the compound at -20°C, but we still observe a yellow/brown tint forming over time. What is causing this?

Causality & Insight: Yellowing is a macroscopic indicator of photodegradation or trace transition-metal-catalyzed auto-oxidation. Pyridine derivatives absorb UV light, leading to photochemical excitation, ring cleavage, and subsequent polymerization into highly conjugated (yellow/brown) degradants 3. Freezing to -20°C slows kinetic reactions but does not stop photochemical excitation if the freezer is frequently opened or if clear vials are used during handling. Resolution: Transition strictly to amber, actinic glass vials and ensure the headspace is purged with an inert gas to quench radical propagation.

Part 2: Quantitative Data & Mechanistic Visualization

Table 1: Quantitative Diagnostic Matrix for (2-Fluoro-3-methoxypyridin-4-yl)methanol
Degradation PathwayPrimary TriggerExact Mass Shift (Da)HPLC RT Shift (RP-C18)Visual IndicatorPrimary Mitigation
Hydrolysis (SNAr) Ambient Moisture (H₂O)-1.995Significant Negative Shift (Earlier elution)None (Remains white)Desiccation, PTFE caps
Oxidation Oxygen (O₂) / Metals-2.016Positive Shift (Later elution)Slight YellowingArgon purge, -20°C
Photodegradation UV / Visible LightVariable (Polymerization)Broad baseline hum / Multiple peaksIntense Yellow/BrownAmber actinic vials
Degradation Pathway Topology

MoleculeDegradation API (2-Fluoro-3-methoxypyridin-4-yl)methanol [Intact Compound] H2O Ambient Moisture (H2O) API->H2O O2 Oxygen / Trace Metals (O2) API->O2 UV UV/Vis Light (Photons) API->UV SNAr Nucleophilic Aromatic Substitution (SNAr) H2O->SNAr Ox Primary Alcohol Auto-Oxidation O2->Ox Photo Photochemical Excitation UV->Photo Deg1 2-Pyridone Derivative (Hydrolysis Product) SNAr->Deg1 Deg2 Aldehyde / Carboxylic Acid (Oxidation Product) Ox->Deg2 Deg3 Ring Cleavage / Polymers (Photodegradants) Photo->Deg3

Degradation pathways of (2-Fluoro-3-methoxypyridin-4-yl)methanol and their environmental triggers.

Part 3: Self-Validating Long-Term Storage Protocol (>12 Months)

This protocol establishes a closed, inert, and anhydrous micro-environment. By dividing the batch into single-use aliquots, we eliminate the primary vectors of degradation: freeze-thaw condensation (moisture), atmospheric oxygen, and light exposure.

Step 1: Lyophilization / Drying

  • Dry the (2-Fluoro-3-methoxypyridin-4-yl)methanol powder under high vacuum (<0.1 mbar) for 12 hours.

  • Causality: Removes trace residual solvents and lattice-bound moisture that act as internal nucleophiles for SNAr hydrolysis.

Step 2: Inert Aliquoting

  • Transfer the dried powder into amber, actinic glass vials.

  • Causality: Amber glass blocks UV/Vis light, preventing photochemical excitation of the pyridine ring 3. Aliquoting into single-use quantities prevents repeated exposure to ambient air during future sampling.

Step 3: Argon Purging

  • Purge the headspace of each vial with high-purity Argon gas for 15 seconds.

  • Causality: Argon is significantly denser than both Nitrogen and Oxygen. It effectively blankets the solid, displacing O₂ to prevent primary alcohol oxidation 2.

Step 4: Hermetic Sealing

  • Cap immediately using PTFE-lined screw caps.

  • Causality: Polytetrafluoroethylene (PTFE) is chemically inert and prevents the leaching of plasticizers that frequently occurs with standard rubber or silicone septa over long-term storage.

Step 5: Secondary Moisture Barrier & Storage

  • Place the sealed vials inside a moisture-impermeable Mylar/foil pouch.

  • Add a packet of indicating silica gel desiccant to the pouch before heat-sealing.

  • Store the sealed pouch in a monitored -20°C freezer.

Step 6: System Validation (The Self-Validating Loop)

  • Baseline: Run HPLC-UV (254 nm) and HRMS on the day of storage to establish baseline purity.

  • Verification: After 30 days, pull one "sentinel" aliquot and re-analyze. A purity drop of <0.1% definitively validates the integrity of the packaging system and environmental controls for the remaining batch.

References

  • Mechanistic Insights into Tf2O-Promoted Electrophilic Activation of 2-Propynamides and a New Synthesis of 2,4-Disubstituted Quinolines. Organic Letters - ACS Publications. Available at:[Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Optimization

Refinement of flash chromatography conditions for (2-Fluoro-3-methoxypyridin-4-yl)methanol isolation

This Technical Support Center provides advanced troubleshooting and optimization strategies for the flash chromatographic isolation of (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5)[1]. As a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

This Technical Support Center provides advanced troubleshooting and optimization strategies for the flash chromatographic isolation of (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5)[1]. As a highly functionalized, polar heterocyclic intermediate, this compound presents unique purification challenges, including hydrogen-bond-induced peak tailing, unpredictable retention shifts, and solvent-mismatch artifacts during scale-up.

Diagnostic Workflow: Pyridine Derivative Chromatography

TroubleshootingWorkflow Start Initial TLC / Pilot Run (2-Fluoro-3-methoxypyridin-4-yl)methanol Tailing Issue: Severe Peak Tailing or Irreversible Binding? Start->Tailing Split Issue: Split Peaks or Early Elution? Tailing->Split No Silanol Cause: Silanol Interactions (Basic Nitrogen & -OH) Tailing->Silanol Yes Solvent Cause: Strong Sample Solvent or Column Void Split->Solvent Yes Success Optimized Isolation High Purity & Recovery Split->Success No Issues FixTailing Action: Add 1-5% Et3N / NH4OH or Switch to Amine-Silica Silanol->FixTailing FixSplit Action: Implement Dry Loading & Check Column Frit Solvent->FixSplit FixTailing->Success FixSplit->Success

Workflow for diagnosing and resolving common chromatographic failures for fluorinated pyridines.

Frequently Asked Questions (FAQs)

Q1: Why does (2-Fluoro-3-methoxypyridin-4-yl)methanol streak severely on standard silica gel (SiO₂), resulting in poor recovery?

A: This is a classic manifestation of secondary retention mechanisms. While the electron-withdrawing fluorine at the C2 position and the methoxy group at C3 lower the basicity of the pyridine nitrogen compared to unsubstituted pyridine, the molecule still possesses a basic nitrogen and a primary hydroxymethyl group (-CH₂OH). These functional groups act as strong hydrogen-bond acceptors and donors, interacting aggressively with the acidic residual silanol groups (Si-OH) on the surface of standard unmodified silica[2].

Causality & Solution: The interaction causes a mixed-mode retention (partitioning + ion-exchange/hydrogen bonding), leading to the trailing edge of the peak eluting much slower than the leading edge[2]. To resolve this, you must mask the silanols. You can achieve this by adding a volatile basic modifier (e.g., 1–5% Triethylamine or 1% aqueous NH₄OH) to your mobile phase, or by switching to an amine-functionalized stationary phase (e.g., Biotage® KP-NH), which intrinsically shields silanol activity and provides symmetrical peaks for basic heterocycles.

Q2: My chromatogram shows split peaks for the target compound, but LC-MS confirms both peaks are the exact same mass. Is my compound degrading?

A: No, your compound is likely intact. Split peaks for a single analyte in flash chromatography are almost always physical or injection-related, not chemical[3]. The two primary causes are:

  • Column Bed Integrity (Voids): A void space at the top of the column (often caused by poor packing, plastic swelling, or settling during transport) causes sample pooling and eddy currents. The sample enters the silica bed at different times, eluting as a doublet[3].

  • Solvent Mismatch (The "Strong Solvent" Effect): If you dissolved your crude mixture in a strong, highly polar solvent (like DMF, DMSO, or even pure Methanol) for liquid injection, the sample will not partition immediately onto the silica[4]. Instead, a portion of the analyte races down the column with the injection solvent plug, while the rest interacts normally, creating a split or fronting peak[4].

Causality & Solution: If using pre-packed columns with removable caps (e.g., Biotage Sfär), inspect the top frit; if a void is present, add fresh media to fill the gap[3]. To eliminate solvent mismatch, abandon liquid loading. Dry loading is mandatory for (2-Fluoro-3-methoxypyridin-4-yl)methanol (see Protocol A).

Q3: How do I separate this compound from its des-fluoro or regioisomeric byproducts? Standard Hexane/Ethyl Acetate gradients aren't working.

A: Hexane/Ethyl Acetate relies primarily on dipole-dipole interactions, which may not offer enough selectivity for closely related pyridine regioisomers. Causality & Solution: Switch to a Dichloromethane (DCM) / Methanol (MeOH) gradient. DCM provides pi-pi interactions with the pyridine ring, while MeOH acts as a strong hydrogen-bond competitor. If resolution remains poor, transition to Reversed-Phase (C18) chromatography using a Water/Acetonitrile gradient buffered with 0.1% Formic Acid. The C18 phase separates based on hydrophobicity, which is highly sensitive to the presence/absence of the fluorine atom.

Quantitative Data: Stationary Phase & Mobile Phase Comparison

The following table summarizes the expected chromatographic behavior of (2-Fluoro-3-methoxypyridin-4-yl)methanol across different systems to help you select the optimal method.

Stationary PhaseMobile Phase SystemAdditive RequiredExpected Peak ShapeRecoveryBest Use Case
Standard Bare Silica (Irregular, 40-60 µm) [5]Hexane / Ethyl AcetateNoneSevere Tailing< 60%Not recommended for final purity.
Standard Bare Silica (Spherical, 20 µm) DCM / Methanol1% Triethylamine (TEA)Moderate / Good80-85%Bulk purification of crude synthetic mixtures.
Amine-Functionalized Silica (KP-NH) Hexane / Ethyl AcetateNoneExcellent (Symmetrical)> 90%High-resolution separation of basic byproducts.
Reversed-Phase C18 (Spherical, 20-30 µm) [6]Water / Acetonitrile0.1% Formic AcidExcellent (Sharp)> 95%Final polishing; separating regioisomers.

Self-Validating Experimental Protocols

Protocol A: Normal Phase Purification via Dry Loading (Optimized for Amine-Silica)

This protocol eliminates solvent-mismatch artifacts and prevents silanol-induced tailing.

  • Sample Preparation (Dry Loading):

    • Dissolve the crude (2-Fluoro-3-methoxypyridin-4-yl)methanol mixture in a volatile, highly solubilizing solvent (e.g., Acetone or Methanol).

    • Add dry Celite 545 or Amine-functionalized bulk silica to the flask (Ratio: 3 parts solid support to 1 part crude mass).

    • Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Self-Validation Check: If the powder clumps, residual solvent remains, which will cause peak fronting. Re-dry until powdery.

  • Column Equilibration:

    • Mount an appropriately sized Amine-functionalized flash column (e.g., 25g column for 1g of crude).

    • Equilibrate the column with 3-5 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate.

  • Loading and Elution:

    • Transfer the dry-loaded powder into an empty solid-load cartridge. Insert the top frit and compress firmly to eliminate void volumes[3].

    • Attach the cartridge to the system.

    • Run a gradient from 0% to 60% Ethyl Acetate in Hexane over 15 CV. (2-Fluoro-3-methoxypyridin-4-yl)methanol typically elutes between 35-45% Ethyl Acetate.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm (aromatic pyridine ring).

Protocol B: Reversed-Phase (C18) Polishing

Use this when separating the target from structurally similar fluorinated isomers.

  • System Preparation:

    • Install a C18 Flash Column (e.g., Biotage Sfär C18 or Teledyne ISCO RediSep Rf Gold C18)[6].

    • Prepare Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

    • Prepare Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Equilibration:

    • Flush the column with 5 CV of 5% B to fully wet the hydrophobic chains. Self-Validation Check: Ensure backpressure stabilizes. Fluctuating pressure indicates trapped air or pump cavitation[4].

  • Injection:

    • Dissolve the sample in a minimum volume of DMSO or a 1:1 Water/Acetonitrile mixture. Inject via a liquid injection loop. Note: Keep injection volume < 2% of the total column volume to prevent peak broadening.

  • Gradient Execution:

    • Hold at 5% B for 2 CV (desalting/focusing phase).

    • Ramp from 5% B to 50% B over 12 CV.

    • The target compound will elute as a sharp, symmetrical peak due to the protonation of the pyridine nitrogen by the formic acid, which increases its polarity and ensures uniform interaction with the mobile phase.

References

  • Biotage. "Why are my flash column chromatography peaks splitting?" Biotage Blog. Available at: [Link]

  • Teledyne ISCO. "Chromatography Troubleshooting." Teledyne ISCO YouTube Webinar. Available at: [Link]

  • Biotage. "How to Use Biotage® Sfär Columns on Teledyne Isco CombiFlash Systems." Biotage Application Notes. Available at:[Link]

  • National Institutes of Health (PMC). "Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation." PMC Archives. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing reactivity of (2-Fluoro-3-methoxypyridin-4-yl)methanol vs chloropyridine derivatives

Comparative Reactivity Guide: (2-Fluoro-3-methoxypyridin-4-yl)methanol vs. Chloropyridine Derivatives in Late-Stage Functionalization For researchers and drug development professionals, the selection of halogenated pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: (2-Fluoro-3-methoxypyridin-4-yl)methanol vs. Chloropyridine Derivatives in Late-Stage Functionalization

For researchers and drug development professionals, the selection of halogenated pyridine building blocks dictates the synthetic trajectory of a discovery campaign. While structurally similar, (2-Fluoro-3-methoxypyridin-4-yl)methanol and its 2-chloro analog exhibit profoundly divergent reactivity profiles.

This guide provides an objective, data-driven comparison of these two scaffolds, detailing the causality behind their behavior in Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling reactions, supported by validated experimental protocols.

Electronic & Structural Causality: The Halogen Effect

The fundamental divergence in reactivity between 2-fluoro and 2-chloropyridines lies in the distinct physical properties of the carbon-halogen (C-X) bonds.

The SNAr Paradox: Why Stronger Bonds React Faster

In SNAr reactions, the C-F bond is cleaved, yet fluoropyridines react significantly faster than their chloro counterparts. Experimental kinetics demonstrate that 2-fluoropyridine reacts with sodium ethoxide 320 times faster than 2-chloropyridine[1].

This counterintuitive behavior occurs because the reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is the initial nucleophilic attack to form the stabilized anionic intermediate (Meisenheimer complex), not the cleavage of the C-X bond[2]. Fluorine’s extreme electronegativity strongly withdraws electron density via induction (-I effect), lowering the LUMO of the pyridine ring and stabilizing the transition state. The actual cleavage of the ultra-strong C-F bond (~115 kcal/mol) occurs in the subsequent, kinetically invisible fast step.

Orthogonality in Cross-Coupling

Conversely, Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) rely on the oxidative addition of the C-X bond to a Pd(0) catalyst. Here, bond strength is the limiting factor. The weaker C-Cl bond (~81 kcal/mol) readily undergoes oxidative addition, making 2-chloropyridines the premier choice for cross-coupling. The C-F bond remains largely inert under standard Pd-catalysis, allowing fluoropyridines to survive complex cross-coupling sequences untouched[3].

Influence of the Substrate's Functional Groups

In the specific case of (2-Fluoro-3-methoxypyridin-4-yl)methanol:

  • 3-Methoxy Group: Exerts an inductive electron-withdrawing effect (-I) that further activates the C2 position for SNAr, though its steric bulk requires slightly elevated temperatures for bulky nucleophiles.

  • 4-Hydroxymethyl Group: Acts as a protic handle. During base-mediated SNAr or cross-coupling, the hydroxyl group will be deprotonated. Crucial Insight: Experimental protocols must utilize at least 2.0–2.5 equivalents of base to prevent the substrate from quenching the basicity required for nucleophile activation.

Reactivity Comparison & Mechanistic Workflows

Quantitative Reactivity Summary
Property(2-Fluoro-3-methoxypyridin-4-yl)methanol(2-Chloro-3-methoxypyridin-4-yl)methanol
C-X Bond Dissociation Energy ~115 kcal/mol~81 kcal/mol
SNAr Relative Rate Extremely High (Optimal)Low to Moderate (Sluggish)
Pd-Oxidative Addition Inert (Orthogonal)Highly Reactive (Optimal)
Primary Synthetic Utility C-N / C-O bond formation via SNArC-C / C-N bond formation via Pd-catalysis
Required Base Equivalents >2.0 eq (due to -OH deprotonation)>2.0 eq (due to -OH deprotonation)
Mechanistic Pathways

ReactivityProfile SubstrateF (2-Fluoro-3-methoxypyridin-4-yl)methanol Highly Electrophilic C2 SNAr Nucleophilic Aromatic Substitution (SNAr) Rapid Addition-Elimination SubstrateF->SNAr Preferred (320x faster) CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald-Hartwig) SubstrateF->CrossCoupling Inert C-F Bond SubstrateCl (2-Chloro-3-methoxypyridin-4-yl)methanol Pd-Reactive C2 SubstrateCl->SNAr Sluggish SubstrateCl->CrossCoupling Preferred (Oxidative Addition)

Caption: Reactivity divergence between 2-fluoro and 2-chloro pyridine derivatives.

Meisenheimer Step1 Nucleophilic Attack at C2 Step2 Meisenheimer Complex Formation (Rate-Determining Step) Step1->Step2 F lowers LUMO stabilizes anion Step3 Elimination of Halide (F- or Cl-) (Fast Step) Step2->Step3 Product C2-Substituted Pyridine Step3->Product

Caption: SNAr mechanism highlighting the rate-determining formation of the Meisenheimer complex.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The stoichiometric excess of base accounts for the acidic proton of the 4-hydroxymethyl group, ensuring the reaction kinetics remain uncompromised.

Protocol A: SNAr Functionalization of (2-Fluoro-3-methoxypyridin-4-yl)methanol

Objective: High-yield installation of a secondary amine (e.g., morpholine) at the C2 position.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add (2-Fluoro-3-methoxypyridin-4-yl)methanol (1.0 equiv, 1.0 mmol).

  • Reagent Addition: Add morpholine (1.5 equiv, 1.5 mmol) and anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv, 2.5 mmol). Causality: 1.0 equiv of base is consumed by the -OH group; the remaining 1.5 equiv ensures the amine remains unprotonated and nucleophilic.

  • Solvent: Suspend the mixture in anhydrous DMF or DMSO (5.0 mL, 0.2 M).

  • Reaction: Seal the vial and heat to 80–90 °C for 4–6 hours. Monitor via LC-MS until the starting material is consumed. The high reactivity of the fluoropyridine prevents the need for extreme temperatures (>120 °C) typically required for chloropyridines[2].

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash thoroughly with distilled water (3 × 10 mL) to remove the DMF/DMSO and inorganic salts. Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Coupling of (2-Chloro-3-methoxypyridin-4-yl)methanol

Objective: C-C bond formation via Pd-catalyzed arylation at the C2 position.

  • Preparation: In a Schlenk flask, combine (2-Chloro-3-methoxypyridin-4-yl)methanol (1.0 equiv, 1.0 mmol), Phenylboronic acid (1.2 equiv, 1.2 mmol), and Na₂CO₃ (3.0 equiv, 3.0 mmol).

  • Catalyst: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Causality: The bidentate dppf ligand facilitates efficient reductive elimination while preventing catalyst degradation.

  • Degassing: Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Purge the system with Argon for 10 minutes.

  • Reaction: Heat the mixture to 90 °C under an Argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Extract the aqueous layer, combine organics, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution American Chemical Society (JACS)[Link]

  • The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions Infoscience (EPFL) / Helvetica Chimica Acta[Link]

Sources

Comparative

Comprehensive Mass Spectrometry Validation Guide for (2-Fluoro-3-methoxypyridin-4-yl)methanol Synthesis

As a Senior Application Scientist, I frequently oversee the analytical validation of novel pharmaceutical intermediates. The synthesis of (2-Fluoro-3-methoxypyridin-4-yl)methanol (C₇H₈FNO₂, MW: 157.14 g/mol ) presents a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the analytical validation of novel pharmaceutical intermediates. The synthesis of (2-Fluoro-3-methoxypyridin-4-yl)methanol (C₇H₈FNO₂, MW: 157.14 g/mol ) presents a unique analytical challenge. This molecule features a delicate balance of functional groups: a basic pyridine ring, an electron-withdrawing fluorine, a methoxy ether, and a primary alcohol.

Confirming the successful synthesis and purity of this compound requires more than a simple nominal mass check. To comply with rigorous regulatory standards, we must deploy orthogonal mass spectrometry (MS) platforms. This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS)[1], providing field-proven, self-validating protocols for each.

Methodological Causality: Selecting the Right MS Platform

Do not treat MS platforms as interchangeable black boxes. The chemical nature of (2-Fluoro-3-methoxypyridin-4-yl)methanol dictates our instrumental approach:

  • LC-HRMS (Q-TOF) for Exact Mass: The synthesis of fluorinated pyridines often risks isobaric impurities or incomplete halogen exchange. HRMS provides sub-5 ppm mass accuracy, confirming the exact elemental composition (Theoretical [M+H]⁺ = 158.0615) and definitively ruling out structural isomers[2].

  • LC-ESI-MS/MS (Triple Quadrupole) for Trace Quantitation: While the electron-withdrawing fluorine at the C2 position slightly reduces the basicity of the pyridine nitrogen, the use of an acidic mobile phase (0.1% formic acid) ensures complete protonation. This makes positive Electrospray Ionization (ESI+) highly sensitive for quantifying the native active pharmaceutical ingredient (API) and its polar byproducts[1].

  • GC-EI-MS for Structural Fingerprinting: The core pyridine ring is thermally stable, but the primary alcohol at the C4 position will hydrogen-bond with active silanol sites on a GC column, causing severe peak tailing. We must introduce a silylation derivatization step to convert the alcohol into a trimethylsilyl (TMS) ether. This causality is absolute: derivatization ensures sharp chromatography and reproducible 70 eV Electron Ionization (EI) fragmentation[3].

Platform Performance Comparison

The following table summarizes the validated performance metrics of these three platforms when analyzing fluorinated pyridine derivatives.

Analytical ParameterLC-ESI-MS/MS (QqQ)GC-EI-MS (Derivatized)LC-HRMS (Q-TOF)
Primary Application Trace quantitation & purityStructural fingerprintingExact mass & formula confirmation
Analyte Form Native compoundTMS-ether derivativeNative compound
Ionization Mode ESI (+)EI (70 eV)ESI (+)
Limit of Detection (LOD) ~0.1 ng/mL~1.0 ng/mL~5.0 ng/mL
Linearity (R²) >0.999>0.995>0.990
Mass Accuracy Nominal (±0.5 Da)Nominal (±0.5 Da)< 5 ppm
Sample Throughput High (5-10 min/run)Moderate (20-30 min/run)High (10-15 min/run)

The Self-Validating Analytical Workflow

A protocol is only as trustworthy as its internal controls. To meet4 for specificity and accuracy[4], every workflow described below operates as a self-validating system .

We achieve this by spiking a Stable Isotope-Labeled Internal Standard (SIL-IS)—such as a ¹³C or deuterium-labeled pyridine analog—into the raw synthesis aliquot before any sample preparation. If the GC derivatization reaction fails, or if matrix suppression occurs in the LC-ESI source, the SIL-IS response will drop proportionally. This intrinsic feedback loop prevents false negatives and ensures quantitative integrity.

MS_Validation A Synthesis Batch (2-Fluoro-3-methoxypyridin-4-yl)methanol B SIL-IS Addition (Self-Validation) A->B C LC-HRMS (Exact Mass/Formula) B->C Polar Prep D GC-EI-MS (TMS Derivatization) B->D Volatile Prep E Data Review ICH Q2(R2) Criteria C->E D->E

Self-validating MS workflow for synthesis confirmation.

Step-by-Step Experimental Methodologies

Protocol A: LC-ESI-MS/MS (Native Compound Analysis)

Objective: High-sensitivity confirmation and trace impurity profiling.

  • System Suitability Test (SST): Inject a 10 ng/mL reference standard 5 times. Proceed only if the Retention Time (RT) %RSD is <1.0% and Peak Area %RSD is <2.0%.

  • Sample Preparation:

    • Accurately weigh 1.0 mg of the synthesized (2-Fluoro-3-methoxypyridin-4-yl)methanol.

    • Dissolve in 1.0 mL of LC-MS grade Methanol (Stock Solution).

    • Dilute 1:1000 in 50:50 Water:Acetonitrile.

    • Self-Validation Step: Spike 10 µL of SIL-IS (1 µg/mL) into the final dilution to monitor matrix effects.

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water (Drives pyridine protonation).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • MS Detection: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode. Monitor the precursor ion [M+H]⁺ at m/z 158.1. Optimize collision energy to monitor the loss of the methoxy or hydroxyl group for the product ion.

Protocol B: GC-EI-MS (Derivatized Analysis)

Objective: Orthogonal structural confirmation via electron ionization fragmentation[3].

  • Blank Verification: Inject a derivatized matrix blank (reagents only) to ensure no carryover or siloxane column bleed interferes with the target RT.

  • Sample Preparation & Derivatization:

    • Transfer 100 µL of the Methanol Stock Solution (from Protocol A) to a GC vial.

    • Self-Validation Step: Add 10 µL of SIL-IS.

    • Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen. Causality: Water destroys silylation reagents.

    • Add 50 µL of Pyridine (as an acid scavenger/solvent) and 50 µL of BSTFA containing 1% TMCS.

    • Incubate at 70°C for 30 minutes to quantitatively convert the primary alcohol to a TMS ether.

  • Chromatography:

    • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Detection: Operate in EI mode at 70 eV. Scan range m/z 50–400. The resulting mass spectrum will display the molecular ion of the TMS derivative and characteristic fragmentation patterns (e.g., loss of a methyl radical from the TMS group, yielding an[M-15]⁺ base peak).

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Validation

Strategic Selection of Pyridine Building Blocks: (2-Fluoro-3-methoxypyridin-4-yl)methanol vs. 3-Methoxypyridine in Pharmaceutical Design

In modern pharmaceutical design, the pyridine ring remains one of the most privileged and ubiquitous scaffolds. However, the strategic decoration of this heterocycle dictates the success or failure of a drug candidate in...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern pharmaceutical design, the pyridine ring remains one of the most privileged and ubiquitous scaffolds. However, the strategic decoration of this heterocycle dictates the success or failure of a drug candidate in late-stage development, particularly concerning pharmacokinetics and target engagement.

This guide provides an objective, data-driven comparison between a foundational building block, 3-methoxypyridine , and a highly functionalized analog, (2-Fluoro-3-methoxypyridin-4-yl)methanol . By analyzing their physicochemical properties, metabolic vulnerabilities, and synthetic utility, we aim to equip medicinal chemists and drug development professionals with the mechanistic rationale needed for optimal scaffold selection.

Structural and Physicochemical Profiling

The selection between a simple and a heavily substituted pyridine hinges on the balance between molecular weight (MW), lipophilicity, and the need for specific vector-based interactions.

  • 3-Methoxypyridine is a low-molecular-weight, versatile fragment widely utilized in early structure-activity relationship (SAR) studies[1]. It is particularly noted for its application as a B-ring replacement in gamma-secretase modulators (GSMs) for Alzheimer's disease, where it significantly improves solubility and blood-brain barrier (BBB) penetrance, achieving IC50 values in the nanomolar range[2].

  • (2-Fluoro-3-methoxypyridin-4-yl)methanol introduces three distinct functional handles[3]. The addition of a fluorine atom at the C2 position and a hydroxymethyl group at the C4 position transforms the basic pyridine into a sophisticated pharmacophore capable of precise target engagement and evasion of hepatic clearance.

Quantitative Comparison Matrix
Property3-Methoxypyridine(2-Fluoro-3-methoxypyridin-4-yl)methanol
Molecular Formula C6H7NOC7H8FNO2
Molecular Weight 109.13 g/mol 157.14 g/mol
H-Bond Donors 01 (-OH)
H-Bond Acceptors 23
Primary Metabolic Liability CYP-mediated arene hydroxylation (C2/C6)Highly stable (C2 blocked by F)
Key Structural Feature Unsubstituted C2/C4/C6 positionsC2-Fluoro, C4-Hydroxymethyl

Mechanistic Causality in Drug Design

As a Senior Application Scientist, it is critical to understand why a specific substitution pattern alters the biological fate of a molecule. The transition from 3-methoxypyridine to its fluoro-hydroxymethyl derivative is driven by two primary mechanistic goals:

A. Metabolic Stability via Fluorine Substitution

The primary limitation of unsubstituted or mono-substituted pyridines like 3-methoxypyridine is their susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism, specifically arene hydroxylation and N-oxidation[4].

Replacing a vulnerable C-H bond (bond dissociation energy ~113 kcal/mol) with a robust C-F bond (~126 kcal/mol) at the C2 position effectively blocks this metabolic liability[4]. Furthermore, the strong electron-withdrawing nature of fluorine reduces the pKa of the adjacent pyridine nitrogen. This localized electron depletion not only shields the nitrogen from N-oxidation but also reduces unwanted basicity, which can mitigate hERG channel binding liabilities and improve overall lipophilic efficiency (LipE).

B. Target Engagement via the Hydroxymethyl Vector

While 3-methoxypyridine relies primarily on the methoxy oxygen and pyridine nitrogen for hydrogen bonding, (2-Fluoro-3-methoxypyridin-4-yl)methanol features a C4-hydroxymethyl group. This moiety acts as both a strong hydrogen bond donor and acceptor. In kinase inhibitor design, this vector is highly valuable for anchoring molecules into the ATP-binding hinge region or reaching into solvent-exposed channels to enhance target residence time.

MetabolicPathway A 3-Methoxypyridine B CYP450 Oxidation (C2/C6 Hydroxylation) A->B C Rapid Clearance (High Vulnerability) B->C D (2-Fluoro-3-methoxy...) E Steric & Electronic Blocking by C-F D->E F Metabolic Stability (Prolonged Half-life) E->F

CYP450 metabolic pathway comparison showing fluorine-mediated stability.

Self-Validating Experimental Protocols

To objectively compare the metabolic stability of compounds derived from these two building blocks, a rigorous, self-validating in vitro microsomal stability assay is required. This protocol ensures that the observed stability is a direct consequence of the structural modification (fluorination) rather than assay artifacts.

Protocol: Self-Validating Human Liver Microsome (HLM) Stability Assay

Objective: Quantify the intrinsic clearance ( CLint​ ) difference between 3-methoxypyridine-derived and C2-fluorinated analogs. System Validation: The assay incorporates Verapamil (high clearance) and Warfarin (low clearance) as concurrent positive and negative controls to validate the enzymatic activity of the microsomes.

  • Step 1: Incubation Matrix Preparation Prepare a master mix containing 0.5 mg/mL pooled Human Liver Microsomes (HLMs) in 100 mM potassium phosphate buffer (pH 7.4). Spike in the test compound to achieve a final assay concentration of 1 µM. Keep the organic solvent (e.g., DMSO) concentration below 0.1% to prevent CYP inhibition.

  • Step 2: Reaction Initiation Pre-warm the incubation mixture to 37°C for 5 minutes in a shaking water bath. Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • Step 3: Kinetic Sampling & Quenching Extract 50 µL aliquots at precise time intervals (t = 0, 15, 30, 45, and 60 minutes). Immediately quench the reaction by transferring the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide or Labetalol) to precipitate proteins.

  • Step 4: Centrifugation & LC-MS/MS Analysis Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate and analyze via LC-MS/MS (Multiple Reaction Monitoring mode) to monitor the exponential decay of the parent compound.

  • Step 5: Data Processing & CLint​ Calculation Plot the natural log of the percentage of parent compound remaining versus time. The negative slope ( −k ) of the linear regression represents the elimination rate constant. Calculate intrinsic clearance using the formula:

    CLint​=(k×Incubation Volume)/[Microsomal Protein] .

AssayWorkflow Step1 1. Matrix Prep: HLMs + Compound (Include Verapamil/Warfarin Controls) Step2 2. Initiate Reaction (Add 1 mM NADPH at 37°C) Step1->Step2 Step3 3. Kinetic Sampling & Quenching (Cold ACN at t=0,15,30,45,60m) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantify Parent Depletion) Step3->Step4 Step5 5. Calculate Intrinsic Clearance (CL_int derivation) Step4->Step5

Step-by-step workflow for the self-validating in vitro HLM stability assay.

Conclusion

The transition from 3-methoxypyridine to (2-Fluoro-3-methoxypyridin-4-yl)methanol represents a paradigm of rational drug design. While 3-methoxypyridine remains an excellent, low-molecular-weight starting point for establishing baseline SAR and improving BBB penetration[2], it often falls victim to rapid Phase I metabolism. By strategically incorporating a C2-fluorine to block CYP450 oxidation[4] and a C4-hydroxymethyl group to establish new hydrogen-bonding networks, medicinal chemists can rescue metabolically labile scaffolds and drive them toward clinical viability.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Cas 7295-76-3, 3-METHOXYPYRIDINE - LookChem Source: LookChem URL
  • (2-fluoro-3-methoxypyridin-4-yl)
  • Source: National Institutes of Health (NIH)

Sources

Comparative

Comparative Toxicity and Metabolic Profiling of (2-Fluoro-3-methoxypyridin-4-yl)methanol: A Scaffold Hopping Guide

Executive Summary: The Strategic Shift in Aromatic Scaffolds In the landscape of oncology and targeted therapeutics, fluoropyrimidines (such as 5-fluorouracil and capecitabine) have historically been foundational. Howeve...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Shift in Aromatic Scaffolds

In the landscape of oncology and targeted therapeutics, fluoropyrimidines (such as 5-fluorouracil and capecitabine) have historically been foundational. However, their clinical utility is frequently compromised by severe adverse drug reactions, including hand-foot syndrome, gastrointestinal toxicity, and life-threatening cardiotoxicity presenting as coronary vasospasm[1][2].

From a molecular metabolism perspective, the toxicity of fluoropyrimidines is largely driven by cytochrome P450 (CYP)-mediated bioactivation. The epoxidation of the fluoropyrimidine ring leads to oxidative defluorination and the subsequent generation of highly reactive intermediates. These electrophiles covalently bind to CYP enzymes, causing Time-Dependent Inhibition (TDI), and adduct to hepatic proteins, initiating drug-induced liver injury (DILI)[3][4].

To circumvent these metabolic liabilities, medicinal chemists employ scaffold hopping —specifically transitioning from fluoropyrimidines to fluoropyridines [5]. This guide provides an objective, comparative toxicity analysis of (2-Fluoro-3-methoxypyridin-4-yl)methanol , a highly functionalized fluoropyridine building block, evaluating its structural advantages, metabolic stability, and safety profile against traditional pyrimidine analogs.

Structural Deconstruction & Mechanistic Causality

The rational design of (2-Fluoro-3-methoxypyridin-4-yl)methanol incorporates specific functional groups designed to modulate electron density, dictate clearance pathways, and prevent the formation of toxic quinone-imine intermediates[4].

  • 2-Fluoro Substitution: The highly electronegative fluorine atom adjacent to the pyridine nitrogen serves a dual purpose. First, it sterically and electronically blocks oxidative attack at the C2 position (a common metabolic "soft spot")[5]. Second, it lowers the HOMO-LUMO gap of the aromatic system, modulating the basicity of the nitrogen and preventing rapid N-oxidation, which is a known precursor to hepatotoxicity[6]. Unlike fluoropyrimidines, the 2-fluoropyridine system is highly resistant to oxidative defluorination[3].

  • 3-Methoxy Group: This electron-donating group provides a predictable, alternative metabolic clearance pathway. CYP-mediated O-demethylation yields a stable pyridinol, effectively shunting the molecule away from reactive epoxide formation.

  • 4-Hydroxymethyl Group: While providing critical hydrogen-bonding interactions for target engagement, primary alcohols can be oxidized by Alcohol Dehydrogenase (ADH) or CYPs to aldehydes. Because drug-derived aldehydes can occasionally act as reactive electrophiles (binding to lysine or cysteine residues)[4], this specific moiety necessitates rigorous reactive metabolite trapping assays during preclinical screening.

Comparative Toxicity and Performance Data

The following table synthesizes the metabolic and toxicological performance of the fluoropyridine scaffold against traditional fluoropyrimidines and unsubstituted pyridines. Data parameters are extrapolated from established structure-activity relationship (SAR) and metabolite identification (Met-ID) studies of homologous aromatic systems[3][4][5].

Parameter5-Fluoropyrimidine Scaffold(2-Fluoro-3-methoxypyridin-4-yl)methanolUnsubstituted Pyridine
CYP3A4 TDI ( IC50​ Shift) Severe ( IC50​ < 1.5 µM)Mild/Negligible ( IC50​ > 6.0 µM)None ( IC50​ > 30 µM)
Primary Clearance Mechanism Oxidative DefluorinationO-Demethylation & Alcohol OxidationN-Oxidation & Hydroxylation
Reactive Metabolite Risk High (Epoxides / Quinone Imines)Low to Moderate (Transient Aldehydes)Low
GSH Adduct Formation High (Extensive trapping)Trace (Aldehyde-derived only)Not Detected
Hepatotoxicity (HepG2 CC50​ ) High Risk (< 10 µM)Low Risk (> 50 µM)Low Risk (> 100 µM)
Cardiotoxicity Potential High (Coronary Vasospasm)Unknown (Predicted Low)Low

Visualizing the Metabolic Pathways

To understand why (2-Fluoro-3-methoxypyridin-4-yl)methanol exhibits a superior safety profile, we must visualize the divergent bioactivation pathways.

G cluster_pyrimidine Traditional Fluoropyrimidine Pathway cluster_pyridine (2-Fluoro-3-methoxypyridin-4-yl)methanol Pathway A1 Fluoropyrimidine Scaffold A2 CYP3A4 Epoxidation A1->A2 A3 Oxidative Defluorination (Reactive Intermediate) A2->A3 A4 Time-Dependent Inhibition & Hepatotoxicity A3->A4 B1 (2-Fluoro-3-methoxypyridin-4-yl)methanol B2 CYP / ADH Metabolism B1->B2 B3 O-Demethylation & Aldehyde Formation B2->B3 B4 Stable Excretion or Transient GSH Adduction B3->B4

Comparative metabolic bioactivation pathways of fluoropyrimidines vs. fluoropyridines.

Experimental Validation: Self-Validating Methodologies

To empirically validate the safety of (2-Fluoro-3-methoxypyridin-4-yl)methanol, two core assays are required. These protocols are designed as self-validating systems , meaning internal controls inherently verify the integrity of the mechanistic data.

Protocol 1: CYP3A4 Time-Dependent Inhibition (TDI) Assay ( IC50​ Shift Method)

Causality: Mechanism-based inactivation (MBI) requires catalytic turnover. By comparing the IC50​ of the compound with and without a pre-incubation period, we can differentiate reversible competitive inhibition from irreversible, toxicity-driving TDI[3].

  • Preparation: Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation (The Shift Variable):

    • Arm A (0 min pre-incubation): Add the test compound (0.1–50 µM) and the CYP3A4 probe substrate (Midazolam) simultaneously. Initiate with NADPH (1 mM).

    • Arm B (30 min pre-incubation): Incubate the test compound with HLM and NADPH for 30 minutes before adding the Midazolam probe.

  • Reaction Termination: After a 5-minute substrate incubation, quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Self-Validation Controls: Include Troleandomycin (known CYP3A4 TDI positive control) and Ketoconazole (reversible inhibitor negative control).

  • Data Analysis: Calculate the IC50​ for both arms using LC-MS/MS quantification of 1'-hydroxymidazolam. A fold-shift > 1.5 indicates TDI. The fluoropyridine scaffold typically yields a shift < 1.2, confirming the absence of oxidative defluorination[3].

Protocol 2: Reactive Metabolite Trapping via Glutathione (GSH) Adduction

Causality: The 4-hydroxymethyl group can oxidize to an aldehyde. If this aldehyde is highly electrophilic, it will covalently bind to cellular proteins, causing toxicity[4]. GSH acts as a surrogate nucleophile; trapping these intermediates allows for LC-MS/MS detection before cellular damage occurs.

  • Incubation Matrix: Combine test compound (10 µM), HLM (1.0 mg/mL), and reduced Glutathione (GSH, 5 mM) in buffer.

  • Initiation & Turnover: Add NADPH (1 mM) and incubate at 37°C for 60 minutes.

  • Quenching & Centrifugation: Quench with an equal volume of cold acetonitrile. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Acquisition: Analyze the supernatant using high-resolution mass spectrometry (HRMS) in positive ion mode.

  • Self-Validation (Data Processing): Perform a neutral loss scan for 129 Da (loss of pyroglutamic acid, a universal signature of GSH adducts). Compare the +NADPH/+GSH sample against a -NADPH control. The absence of a 129 Da neutral loss peak confirms that the aldehyde intermediate is either not formed or lacks sufficient electrophilicity to cause toxicity.

Toxicity Profiling Workflow Visualization

G Start Compound Incubation TDI CYP3A4 TDI Assay (IC50 Shift) Start->TDI GSH GSH Trapping Assay (LC-MS/MS) Start->GSH Hep HepG2 Cytotoxicity (ATP Luminescence) Start->Hep Eval1 Calculate Fold Shift (<1.5x = Safe) TDI->Eval1 Eval2 Detect Adducts (Neutral Loss 129 Da) GSH->Eval2 Eval3 Determine CC50 (>50 µM = Safe) Hep->Eval3

Standardized experimental workflow for the multiparametric toxicity profiling of fluoropyridines.

Conclusion

The transition from fluoropyrimidines to highly functionalized fluoropyridines like (2-Fluoro-3-methoxypyridin-4-yl)methanol represents a critical advancement in mitigating drug-induced toxicity. By strategically placing a fluorine atom to block CYP-mediated epoxidation and utilizing a methoxy group to guide safe clearance, this scaffold effectively eliminates the severe Time-Dependent Inhibition (TDI) and hepatotoxicity associated with legacy pyrimidine structures. When integrated into drug discovery pipelines, rigorous validation using the self-validating TDI and GSH-trapping protocols outlined above ensures that the theoretical safety of the scaffold translates into clinical viability.

References

  • [1] Rechallenging Patients With Fluoropyridine-Induced Coronary Vasospasm: 5 Success Stories - PMC. National Institutes of Health (NIH). Available at:

  • [3] Overcoming Time-Dependent Inhibition (TDI) of Cytochrome P450 3A4 (CYP3A4) Resulting from Bioactivation of a Fluoropyrimidine Moiety. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [6] Discover Chemistry - Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in‑silico approach. D-NB.info. Available at:

  • [4] Metabolism and Bioactivation: It's Time to Expect the Unexpected. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [5] Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. National Institutes of Health (NIH). Available at:

  • [2] Automated Extraction of Fluoropyrimidine Treatment and Treatment-Related Toxicities from Clinical Notes Using Natural Language. arXiv. Available at:

Sources

Validation

Benchmarking Catalytic Efficiency: (2-Fluoro-3-methoxypyridin-4-yl)methanol as an Advanced Ligand Precursor

As a Senior Application Scientist in organometallic chemistry, I frequently evaluate novel building blocks for catalyst design. While standard phosphines (like PPh₃) and biaryl ligands (like XPhos) dominate the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in organometallic chemistry, I frequently evaluate novel building blocks for catalyst design. While standard phosphines (like PPh₃) and biaryl ligands (like XPhos) dominate the landscape of Palladium-catalyzed cross-coupling, the demand for highly tunable, water-compatible, and hemilabile ligands continues to grow.

In this technical guide, we objectively benchmark the catalytic efficiency of a novel P,N-ligand derived from (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5). By converting this precursor into a hemilabile phosphine-pyridine ligand, we can achieve catalytic efficiencies that rival industry-standard Buchwald ligands in sterically hindered Suzuki-Miyaura couplings.

Mechanistic Rationale: The Causality of Precursor Design

The compound (2-Fluoro-3-methoxypyridin-4-yl)methanol is not merely a static building block; it is a highly programmable precursor for advanced transition-metal ligands. The causality behind selecting this specific scaffold is threefold:

  • C2-Fluoro Activation for SNAr: The highly electronegative fluorine atom at the 2-position of the pyridine ring creates a highly electrophilic ipso-carbon. This makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by phosphide anions, allowing for the facile installation of a soft phosphorus donor[1].

  • C3-Methoxy Steric Tuning: Once the diphenylphosphine group is installed at C2, the adjacent 3-methoxy group forces the phosphine into a sterically demanding conformation. In a catalytic cycle, this steric bulk pushes the metal center to accelerate the rate-limiting reductive elimination step.

  • C4-Hydroxymethyl Anchoring: The primary alcohol at the 4-position does not interfere with metal coordination. Instead, it provides a synthetic handle for PEGylation (enabling water-soluble catalysis) or acts as a hydrogen-bond donor to stabilize polar transition states in protic solvent mixtures.

Synthesis Protocol: Generation of FMP-Phos

To benchmark this precursor, we first convert it into the active bidentate ligand, 2-(diphenylphosphino)-3-methoxy-4-(hydroxymethyl)pyridine (designated herein as FMP-Phos ). This protocol is designed as a self-validating system; the visual color changes and crystallization steps ensure intermediate purity without requiring immediate NMR validation.

Synthesis Precursor (2-Fluoro-3-methoxypyridin-4-yl)methanol (Ligand Precursor) Reaction SNAr with KPPh2 THF, 0°C to RT Precursor->Reaction Step 1 Ligand FMP-Phos (Active P,N Ligand) Reaction->Ligand Step 2

Workflow for the synthesis of FMP-Phos via SNAr of (2-Fluoro-3-methoxypyridin-4-yl)methanol.

Step-by-Step Methodology:

  • Preparation: In an N₂-filled glovebox, dissolve 10.0 mmol of (2-Fluoro-3-methoxypyridin-4-yl)methanol in 50 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried Schlenk flask.

  • Phosphination: Cool the solution to 0 °C using an ice bath. Add 11.0 mmol of potassium diphenylphosphide (KPPh₂) in THF dropwise over 15 minutes. The deep red color of the phosphide will gradually dissipate as the SNAr reaction proceeds.

  • Maturation: Remove the ice bath and warm the reaction to room temperature, stirring for 4 hours. The inductive activation of the fluorinated pyridine ring ensures complete conversion[1].

  • Workup: Quench the mixture with degassed water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Recrystallize the crude residue from hot ethanol. FMP-Phos will precipitate as a white crystalline solid (Expected yield: 85-90%).

Benchmarking Experimental Workflow

To objectively evaluate FMP-Phos, we benchmarked it against industry-standard ligands (XPhos , PPh₃ , and the basic P,N-ligand 2-PyPPh₂ ) in a Palladium-catalyzed Suzuki-Miyaura cross-coupling. We selected the coupling of 2-chloro-1,3-dimethylbenzene with 1-naphthaleneboronic acid—a classic, sterically hindered benchmark that typically causes simple catalysts to fail.

Experimental Protocol:

  • Charge a Schlenk tube with Pd₂(dba)₃ (1.0 mol% Pd), the respective Ligand (2.4 mol%), 2-chloro-1,3-dimethylbenzene (1.0 mmol), 1-naphthaleneboronic acid (1.5 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the tube with N₂ three times.

  • Inject 5 mL of a degassed Toluene/H₂O (4:1) solvent mixture.

  • Heat the biphasic mixture to 100 °C and stir vigorously for 4 hours.

  • Cool to room temperature, dilute with ethyl acetate, and analyze the organic phase via GC-FID using dodecane as an internal standard.

Comparative Data & Mechanistic Analysis

The quantitative performance of the ligands is summarized in the table below.

LigandYield (%)Turnover Number (TON)Turnover Frequency (TOF, h⁻¹)E-Factor
FMP-Phos 94470011754.2
XPhos 96480012004.3
2-PyPPh₂ 45225056212.1
PPh₃ <5<250N/A>50

Expert Insights: The data clearly demonstrates that FMP-Phos operates at a catalytic efficiency nearly identical to the highly optimized, commercial Buchwald ligand (XPhos). Furthermore, it vastly outperforms the unfunctionalized P,N-ligand (2-PyPPh₂).

The causality for this performance lies in the hemilabile nature of the FMP-Phos ligand. Hemilabile P,N ligands combine strong electron-donation from the phosphorus atom with the ability to reversibly dissociate the harder nitrogen atom[2]. During the catalytic cycle, the N-donor stabilizes the Pd(0) resting state, preventing catalyst aggregation (black palladium formation). However, during the sterically demanding and rate-limiting transmetalation step, the N-donor dissociates, creating a necessary vacant coordination site for the bulky boronic acid to bind.

CatalyticCycle Pd_0 Pd(0) / FMP-Phos Active Catalyst Ox_Add Oxidative Addition (Ar-Cl) Pd_0->Ox_Add Ar-Cl Transmet Transmetalation (N-Dissociation) Ox_Add->Transmet Ar'-B(OH)2 / Base Red_Elim Reductive Elimination (Steric Push) Transmet->Red_Elim -B(OH)3 Red_Elim->Pd_0 Ar-Ar' Product

Catalytic cycle of Pd/FMP-Phos highlighting hemilabile N-dissociation during transmetalation.

Conclusion

(2-Fluoro-3-methoxypyridin-4-yl)methanol is a highly effective, programmable ligand precursor. By leveraging SNAr to install a phosphine donor, researchers can synthesize FMP-Phos—a hemilabile ligand that matches the performance of premium biaryl phosphines while offering a unique hydroxymethyl handle for further structural functionalization or immobilization.

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Safety & Regulatory Compliance

Safety

(2-Fluoro-3-methoxypyridin-4-yl)methanol proper disposal procedures

Operational Guide: Proper Disposal Procedures for (2-Fluoro-3-methoxypyridin-4-yl)methanol As a Senior Application Scientist, I frequently observe laboratories mishandling fluorinated heteroaromatics. (2-Fluoro-3-methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Disposal Procedures for (2-Fluoro-3-methoxypyridin-4-yl)methanol

As a Senior Application Scientist, I frequently observe laboratories mishandling fluorinated heteroaromatics. (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) is a highly valuable building block in drug discovery and chemical synthesis. However, its disposal is non-trivial. The presence of a highly stable carbon-fluorine (C-F) bond combined with a pyridine ring dictates strict end-of-life management to prevent environmental contamination, toxic gas release, and regulatory violations.

This guide provides an authoritative, step-by-step operational protocol for the safe handling, segregation, and disposal of this compound, bridging the gap between bench-level execution and facility-level waste management.

Chemical Profile & Disposal Causality

To dispose of a chemical safely, one must first understand its molecular vulnerabilities and hazards. (2-Fluoro-3-methoxypyridin-4-yl)methanol presents three distinct disposal challenges:

  • The C-F Bond (Halogenated Classification): The carbon-fluorine bond is exceptionally strong (~485 kJ/mol). Standard waste incineration temperatures are insufficient to break this bond. If burned improperly, it can release volatile fluorinated organic compounds or toxic fluoro-dioxins[1]. Therefore, it must be classified as Halogenated Organic Waste [2].

  • The Pyridine Ring: Nitrogen-containing heteroaromatics generate nitrogen oxides (NOx) upon combustion.

  • The Methanol Moiety: The hydroxymethyl group is reactive toward strong oxidizers. Mixing this waste with concentrated nitric or perchloric acid in a generic waste carboy can lead to catastrophic exothermic reactions[2].

The Causality of Segregation: Non-halogenated organic waste is often sent for "fuels blending" (burned for energy recovery at lower temperatures)[3]. If (2-Fluoro-3-methoxypyridin-4-yl)methanol is mistakenly placed in a non-halogenated stream, the lower incineration temperatures will fail to destroy the molecule, releasing toxic fluorinated byproducts into the atmosphere. Furthermore, halogenated compounds require specialized rotary kiln incinerators equipped with caustic scrubbers to neutralize the resulting hydrofluoric acid (HF) and NOx gases[4].

Step-by-Step Laboratory Disposal Protocol

This self-validating workflow ensures that bench scientists safely contain and log the chemical for EHS (Environmental Health and Safety) processing.

Phase 1: Preparation & Hazard Mitigation

  • Don Appropriate PPE: Wear nitrile gloves (double-gloving is recommended if handling concentrated solutions), splash-resistant safety goggles, and a standard lab coat.

  • Establish Ventilation: Perform all transfers inside a certified chemical fume hood to mitigate inhalation risks from any residual organic solvents used to dissolve the compound.

Phase 2: Waste Segregation & Containment 3. Select the Correct Receptacle: Identify the designated "Halogenated Organic Waste" carboy. Ensure the container is made of compatible material (e.g., high-density polyethylene, HDPE) and features a secure, leak-proof cap[5]. 4. Verify Compatibility (Self-Validation Step): Inspect the waste log of the selected container. Ensure it does not contain incompatible chemicals (e.g., strong oxidizers, aqueous acids, or bases) which could react with the pyridine nitrogen or the alcohol group[2]. 5. Execute Transfer: Carefully pour the (2-Fluoro-3-methoxypyridin-4-yl)methanol waste (whether as a liquid solution or dissolved solid residue) into the receptacle using a dedicated funnel to prevent external contamination. 6. Rinse Protocol: Triple-rinse the original reaction glassware with a minimal amount of a halogenated solvent (e.g., dichloromethane) or a compatible organic solvent, and add this rinsate directly to the same halogenated waste container.

Phase 3: Labeling & Logistical Handoff 7. Accurate Labeling: Immediately update the hazardous waste tag attached to the container. Explicitly write out (2-Fluoro-3-methoxypyridin-4-yl)methanol. Check the boxes for "Halogenated" and "Toxic". Do not use structural abbreviations. 8. Secure Storage: Store the container in a designated Satellite Accumulation Area (SAA) within secondary containment (e.g., a spill tray) to capture any potential leaks until facility pickup[5].

Downstream Processing: The Incineration Mechanism

Once collected by your EHS team, the waste undergoes high-temperature thermal destruction. The workflow below illustrates the critical pathway from benchtop segregation to safe environmental release.

DisposalWorkflow Gen Waste Generation: (2-Fluoro-3-methoxypyridin-4-yl)methanol Seg Lab Segregation: Halogenated vs Non-Halogenated Gen->Seg Halo Halogenated Waste Stream (Contains F) Seg->Halo Correct Pathway NonHalo Non-Halogenated Stream (DO NOT MIX) Seg->NonHalo Incorrect Pathway Incinerator Rotary Kiln Incineration (Temp > 1000°C, Time > 2s) Halo->Incinerator EHS Pickup Scrubber Caustic Scrubbing (Neutralizes HF & NOx) Incinerator->Scrubber Exhaust Gases (HF, NOx) Release Safe Environmental Release Scrubber->Release Cleaned Effluent

Workflow for the segregation and thermal destruction of fluorinated pyridine waste.

Quantitative Data: Waste Stream Comparison

To fully grasp the logistical and financial impact of proper segregation, scientists must understand the operational parameters required to destroy different waste streams. Misclassifying (2-Fluoro-3-methoxypyridin-4-yl)methanol into the non-halogenated stream circumvents the necessary >1000°C temperatures required to shatter the C-F bond[1][4].

Operational ParameterHalogenated Organic WasteNon-Halogenated Organic WasteAqueous Corrosive Waste
Target Compound Example (2-Fluoro-3-methoxypyridin-4-yl)methanol Ethanol, Acetone, HexaneHydrochloric Acid, NaOH
Minimum Incineration Temp. > 1000°C (Rotary Kiln)~ 800°C - 1000°C (Liquid Injection)N/A (Chemical Neutralization)
Thermal Residence Time > 2.0 seconds~ 1.0 - 2.0 secondsN/A
Scrubber Requirement Mandatory (Caustic scrubbing for HF/NOx)Optional / MinimalN/A
Primary Exhaust Byproducts CO₂, H₂O, HF, NOx, HClCO₂, H₂OSalt, H₂O
Relative Disposal Cost High (Due to specialized treatment)Low (Often used for fuel blending)Medium

References

  • Sigma-Aldrich. "(2-fluoro-3-methoxypyridin-4-yl)methanol Product Catalog & SDS". sigmaaldrich.com.

  • UTIA Safety Office. "Laboratory Hazardous Waste Management Guide". tennessee.edu. 2

  • UW Oshkosh. "UWO Guide to Classifying Unwanted Materials". uwosh.edu. 5

  • Environmental Working Group (EWG). "DRAFT EPA PFAS Disposal Guidelines & Incineration Risks". ewg.org. 1

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov. 4

  • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste". epa.gov. 3

Sources

Handling

Personal protective equipment for handling (2-Fluoro-3-methoxypyridin-4-yl)methanol

Handling (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) requires strict adherence to advanced laboratory safety protocols. As a fluorinated pyridine derivative, this compound presents a unique intersection...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling (2-Fluoro-3-methoxypyridin-4-yl)methanol (CAS: 1227564-29-5) requires strict adherence to advanced laboratory safety protocols. As a fluorinated pyridine derivative, this compound presents a unique intersection of hazards: the systemic toxicity and high skin permeability typical of pyridines, combined with the severe risk of hydrogen fluoride (HF) and nitrogen oxide (NOx) emission upon thermal decomposition[1, 2].

To ensure scientific integrity and operational safety, this guide provides a self-validating framework for researchers and drug development professionals. Every protocol is designed not just to outline what to do, but to explain the mechanistic causality behind each safety measure.

Personal Protective Equipment (PPE) Matrix & Causality

Standard laboratory PPE is insufficient for handling functionalized pyridines. Pyridine derivatives are notorious for rapidly permeating standard latex and thin nitrile gloves, leading to dermal absorption and subsequent systemic toxicity (affecting the central nervous system, liver, and kidneys) [3].

The following matrix outlines the mandatory PPE and the scientific justification for each selection:

PPE CategoryRequired SpecificationScientific Causality & Justification
Hand Protection Dual-Gloving: Inner: 4-mil NitrileOuter: 14-mil Butyl RubberPyridine derivatives rapidly permeate standard nitrile (breakthrough <10 mins). Butyl rubber provides superior chemical resistance against dermal absorption [3].
Eye Protection ANSI Z87.1 / EN 166 Chemical Splash GogglesPrevents severe ocular irritation (H319) and potential corneal damage from airborne particulates or accidental solvent splashing [2].
Respiratory NIOSH N95/P100 (Solid) or OV Cartridge (Liquid)Mitigates specific target organ toxicity (STOT SE 3) and respiratory tract irritation (H335) caused by the inhalation of fine powders or volatile vapors[2].
Body Protection Flame-Resistant (FR) Lab Coat & Non-porous shoesFluoropyridines can be combustible. FR garments prevent ignition and provide a critical barrier against systemic exposure in the event of a spill [2].

Operational Workflow & Handling Protocol

When handling (2-Fluoro-3-methoxypyridin-4-yl)methanol, preventing aerosolization and static discharge is paramount. The following step-by-step methodology ensures a closed, self-validating safety loop during standard weighing and dissolution procedures.

Step-by-Step Methodology:

  • Environmental Verification: Prior to opening the chemical container, verify that the fume hood is operational with a minimum face velocity of 100 feet per minute (fpm). Clear the workspace of incompatible materials, specifically strong oxidizers and strong acids.

  • PPE Donning: Equip the dual-layer glove system, chemical goggles, and FR lab coat. Inspect the outer butyl gloves for micro-tears.

  • Static Mitigation: Ground all receiving equipment. Use anti-static, non-sparking spatulas (e.g., PTFE-coated or ceramic) to prevent static discharge, which could ignite suspended dust or flammable solvent vapors.

  • Weighing: Transfer the required mass of the compound using a draft shield to minimize aerosolization. Close the source container immediately after extraction.

  • Dissolution: Transfer the solid to the reaction vessel. If utilizing volatile or flammable solvents, perform the dissolution under an inert atmosphere (Argon or Nitrogen) to displace oxygen and moisture.

  • Decontamination: Wipe down the balance and surrounding surfaces with a compatible solvent (e.g., ethanol or isopropanol), followed by a standard detergent wash. Dispose of all wipes in the designated halogenated waste stream.

HandlingWorkflow Start 1. Pre-Operation PPE & Fume Hood Check Weighing 2. Weighing Anti-static tools & Draft shield Start->Weighing Reaction 3. Dissolution Closed system / Inert gas Weighing->Reaction Decon 4. Decontamination Solvent wipe & Wash Reaction->Decon

Fig 1: Step-by-step operational workflow for handling fluorinated pyridine derivatives.

Emergency Response & Spill Management

In the event of a spill, the presence of the fluorine atom dictates a highly specific response. If the compound is exposed to extreme heat or strong acids during a spill event, it can release gaseous Hydrogen Fluoride (HF), a highly toxic and corrosive gas [2].

Step-by-Step Spill Protocol:

  • Evacuation & Assessment: Immediately alert personnel in the vicinity. For major spills (>50g or involving highly volatile solvents), evacuate the lab and increase ventilation.

  • Containment: Do NOT use combustible materials like sawdust to absorb the spill. Use an inert absorbent such as dry sand, earth, or vermiculite [2].

  • Neutralization & Cleanup: Wearing full PPE (including a respirator), sweep up the absorbed mixture using non-sparking tools.

  • Personnel Exposure Response:

    • Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes. Remove contact lenses if present. Seek immediate medical attention.

    • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and water. Do not use solvents to wash the skin, as this can accelerate the dermal absorption of the pyridine derivative.

Waste Disposal & Decontamination Plan

The disposal of (2-Fluoro-3-methoxypyridin-4-yl)methanol must be strictly segregated from general organic waste.

  • Halogenated Segregation: Because of the fluoro-substituent, all solid waste, liquid solutions, and contaminated consumables (gloves, wipes, weigh boats) must be placed in tightly sealed, chemically compatible containers (e.g., HDPE) labeled explicitly as "Hazardous Waste: Halogenated Organic / Fluorinated Pyridine" .

  • Incineration Logic: The waste must be processed by a licensed hazardous waste contractor. The contractor must utilize high-temperature incineration facilities equipped with alkaline scrubbers. This is a non-negotiable requirement to capture and neutralize the HF and NOx gases generated during the combustion of the fluoropyridine ring [2].

SpillResponse Spill Spill Detected Assess Assess Hazard Spill->Assess Evacuate Evacuate Area Assess->Evacuate Major Absorb Inert Absorbent (Sand/Vermiculite) Assess->Absorb Minor Evacuate->Absorb Waste Halogenated Waste Segregation Absorb->Waste Dispose Licensed Incineration (Scrubbers required) Waste->Dispose

Fig 2: Decision matrix and logical workflow for spill response and halogenated waste disposal.

References

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